Product packaging for 7-Methylquinoline-2-carbonitrile(Cat. No.:CAS No. 220143-50-0)

7-Methylquinoline-2-carbonitrile

Cat. No.: B3116905
CAS No.: 220143-50-0
M. Wt: 168.19 g/mol
InChI Key: UNQXTWSOYVNIIL-UHFFFAOYSA-N
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Description

7-Methylquinoline-2-carbonitrile (CAS 220143-50-0) is a high-purity chemical intermediate serving as a versatile scaffold in advanced medicinal chemistry and drug discovery research. This compound is a key building block for developing novel therapeutic agents, particularly due to its quinoline-2-carbonitrile core, which is frequently employed in the design of potent enzyme inhibitors. In neuroscience, derivatives of this scaffold have been utilized in the design and synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2), a promising target for the treatment of CNS disorders such as depression, schizophrenia, and substance abuse . Furthermore, in oncology research, the quinoline-2-carbonitrile structure is a privileged motif for creating multi-target drugs. It forms the core of novel molecular entities designed as dual inhibitors of tubulin polymerization and histone deacetylases (HDAC), a strategy that shows synergistic potential in combating complex diseases like solid tumors . Researchers value this compound for its application in constructing focused libraries of small molecules for high-throughput screening and lead optimization. This product is supplied with a guaranteed purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound may cause skin and eye irritation and may be harmful if swallowed or inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B3116905 7-Methylquinoline-2-carbonitrile CAS No. 220143-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-2-3-9-4-5-10(7-12)13-11(9)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQXTWSOYVNIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methylquinoline 2 Carbonitrile and Its Analogs

Classical Approaches to Quinoline (B57606) Core Synthesis

The foundational quinoline structure of 7-Methylquinoline-2-carbonitrile can be assembled through several classical name reactions. These methods typically focus on constructing the bicyclic quinoline system from simpler aromatic amines and carbonyl compounds.

Modifications of the Skraup Reaction and its Derivatives

The Skraup synthesis is a fundamental method for creating quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org To produce the 7-methylquinoline (B44030) precursor, m-toluidine (B57737) is used as the aniline component. The reaction proceeds by heating m-toluidine with glycerol, a dehydrating acid like sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.orgbrieflands.com

A significant challenge in the Skraup synthesis with m-substituted anilines, like m-toluidine, is the formation of isomeric products. The reaction can yield both 7-methylquinoline and 5-methylquinoline. brieflands.com Reports have indicated that the reaction of m-toluidine can produce a mixture containing approximately 60% of the desired 7-methyl isomer. brieflands.com The reaction is known for being vigorous, and moderators like ferrous sulfate (B86663) are often added to ensure a more controlled process. wikipedia.orgorgsyn.org Subsequent functionalization would be required to introduce the 2-carbonitrile group onto the pre-formed 7-methylquinoline ring.

Conrad-Limpach Cyclocondensation for Quinoline Derivatives

The Conrad-Limpach synthesis offers an alternative route to quinoline derivatives, specifically leading to 4-hydroxyquinolines. wikipedia.orgjptcp.com This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com For the synthesis of a 7-methyl substituted quinoline, m-toluidine would be reacted with a suitable β-ketoester, such as ethyl acetoacetate.

The reaction mechanism begins with the formation of a Schiff base, which then undergoes a thermally induced electrocyclic ring closure at high temperatures (around 250 °C) to form the quinoline ring. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org The initial product is a 4-hydroxy-7-methylquinoline. To arrive at this compound, this intermediate would need to undergo further chemical transformations, including the removal of the hydroxyl group and the introduction of the nitrile function at the C2 position.

Vilsmeier-Haack Reaction in Quinoline Functionalization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comtcichemicals.comwikipedia.org It is not used to build the quinoline core itself, but rather to functionalize it. The Vilsmeier reagent, typically a chloroiminium ion generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. numberanalytics.comchemistrysteps.com

This reaction could theoretically be applied to 7-methylquinoline to introduce a formyl group (-CHO) at the 2-position, yielding 7-methylquinoline-2-carbaldehyde. The resulting aldehyde could then be converted into the desired this compound through a subsequent dehydration of the corresponding oxime. The Vilsmeier-Haack reaction is most efficient on electron-rich substrates, and the reactivity of the quinoline ring would influence the position of formylation. tcichemicals.comchemistrysteps.com

Modern Synthetic Strategies for this compound Construction

More contemporary methods offer direct pathways to introduce the nitrile group onto a pre-existing quinoline ring system, often under milder conditions than classical approaches.

Oxidation-Nucleophilic Substitution Sequences from N-oxides

A highly effective modern strategy for the C2-functionalization of quinolines involves the activation of the molecule via N-oxidation. The resulting quinoline N-oxide can then undergo regioselective nucleophilic substitution.

The direct synthesis of this compound can be achieved from 7-methylquinoline N-oxide. This two-step process begins with the oxidation of 7-methylquinoline to its corresponding N-oxide. This activation step is crucial as it makes the C2 position of the quinoline ring susceptible to nucleophilic attack.

Interactive Data Table: Cyanation of 7-Methylquinoline N-oxide

Cyanide SourceActivating Agent/PromoterKey FeaturesProduct
Trimethylsilyl cyanide (TMSCN)(Diacetoxyiodo)benzene (PIDA)Metal-free, base-free, high regioselectivity, high yields. researchgate.netThis compound
Potassium cyanide (KCN)Acid Chlorides (e.g., Benzoyl chloride)Classical Reissert-Henze conditions; forms a Reissert compound intermediate. wikipedia.orgThis compound (after hydrolysis of intermediate)
Formation of Halogenated Quinoline Carbonitriles (e.g., 4-chloro-7-methylquinoline-2-carbonitrile)

Halogenated quinoline carbonitriles are valuable intermediates that can be further functionalized through nucleophilic substitution or cross-coupling reactions. The synthesis of these compounds often involves the chlorination of a precursor quinolinone or hydroxyquinoline.

A general and widely used method for the synthesis of 4-chloroquinoline (B167314) derivatives is the treatment of the corresponding 4-hydroxyquinolin-2(1H)-one with a chlorinating agent. For instance, the synthesis of 2,4-dichloro-8-methylquinoline (B1596889) can be achieved by chlorinating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) mdpi.com. This approach can be adapted for the synthesis of 4-chloro-7-methylquinoline-2-carbonitrile (B8733320) from a suitable 4-hydroxy-7-methylquinoline-2-carbonitrile precursor.

Similarly, a process for preparing 4-chloro-7-fluoroquinoline-3-carbonitrile (B1371492) involves heating 7-fluoro-4-hydroxyquinoline-3-carbonitrile with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) google.com. This reaction proceeds by converting the hydroxyl group at the C4 position into a chloro group, yielding the desired halogenated product google.com.

These methods highlight a common strategy for accessing 4-chloroquinoline carbonitriles, which are key precursors for further synthetic transformations.

Starting MaterialReagentsProductReference
4-Hydroxy-8-methylquinolin-2(1H)-onePOCl₃, PCl₅2,4-Dichloro-8-methylquinoline mdpi.com
7-Fluoro-4-hydroxyquinoline-3-carbonitrileSOCl₂, DMF4-Chloro-7-fluoroquinoline-3-carbonitrile google.com

Multicomponent Reactions (MCRs) for Quinoline Carbonitrile Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the generation of molecular diversity nih.gov.

A prominent MCR for the synthesis of quinoline derivatives involves the condensation of an aldehyde, an amine, and a compound containing an active methylene (B1212753) group, such as a cyanoacetate. These reactions can be catalyzed by various catalysts, including acids, bases, or metal nanoparticles nih.gov.

One-pot syntheses of 2-aminoquinoline-3-carbonitrile (B177327) derivatives have been achieved through the reaction of an α-naphthylamine, an aromatic aldehyde, and malononitrile, using a solid acid magnetic nanocatalyst nih.gov. Similarly, 2-aminoquinoline-based alkaloids can be synthesized in a one-pot procedure starting from acetonitrile, which is converted to a diaminoboryl carbanion that reacts with a 2-nitrobenzaldehyde (B1664092) to form a nitrophenyl (Z)-acrylonitrile, followed by reductive cyclization rsc.org.

Another versatile one-pot method for synthesizing quinoline-2-carboxylates, which are structurally related to quinoline-2-carbonitriles, involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes nih.govmdpi.com. This process proceeds through an aza-Michael addition, intramolecular Henry reaction, and subsequent eliminations to afford the quinoline core mdpi.com.

Reactant 1Reactant 2Reactant 3Product TypeCatalyst/ConditionsReference
α-NaphthylamineAromatic aldehydeMalononitrile2-Amino-4-arylbenzo[h]quinoline-3-carbonitrileSolid acid magnetic nanocatalyst nih.gov
Acetonitrile (as diaminoboryl carbanion)2-Nitrobenzaldehyde-2-Aminoquinoline derivatives- rsc.org
2-Aminobenzaldehydeβ-Nitroacrylate-Quinoline-2-carboxylateBEMP, acetonitrile nih.govmdpi.com

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. This strategy allows for the rapid construction of complex molecular architectures from simple starting materials.

A metal-free domino reaction for the synthesis of 2-substituted quinolines has been developed, involving the condensation of 2-alkenylanilines with β-dicarbonyl compounds researchgate.net. This process proceeds through a highly chemoselective domino condensation/aza-Prins cyclization/retro-aldol sequence researchgate.net. Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes have also been reported to yield various quinoline derivatives rsc.org. Furthermore, a copper(II)-catalyzed domino reaction of primary arylamines and electron-deficient terminal alkynes provides a convenient route to 2,4-disubstituted quinolines at room temperature rsc.org.

These domino strategies offer efficient pathways to poly-substituted quinolines by forming multiple bonds in a single operation, often with high regioselectivity.

Reaction TypeReactantsProductCatalystReference
Domino Condensation/Aza-Prins Cyclization/Retro-Aldol2-Alkenylanilines, β-Dicarbonyl compounds2-Substituted QuinolinesMetal-free researchgate.net
Domino Aldol Reaction/C(aryl)-N Bond Formation/EliminationEnaminones, 2-HalobenzaldehydesQuinolinesCopper rsc.org
Domino Alkyne Homocoupling/Hydroamination/CyclizationPrimary Arylamines, Terminal Alkynes2,4-Disubstituted QuinolinesCopper(II) acetate rsc.org

Transition Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis has become indispensable in modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of quinoline derivatives.

Palladium-catalyzed cross-coupling reactions are versatile tools for the synthesis of substituted quinolines. These reactions can be used to construct the quinoline ring itself or to introduce substituents onto a pre-existing quinoline core.

A palladium-catalyzed one-pot synthesis of polysubstituted quinolines has been reported from readily available 2-amino aromatic ketones and alkynes rsc.org. Another palladium-catalyzed cascade reaction involves the denitrogenative addition of o-aminocinnamonitriles with arylhydrazines, followed by an intramolecular cyclization to afford quinolines nih.gov. Furthermore, palladium catalysis can be employed in coupling-cyclization reactions between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds to yield 3-substituted quinolin-2(1H)-ones nih.gov. A novel strategy for synthesizing quinoline derivatives involves a palladium-catalyzed process of isocyanide insertion, undirected C(sp²)-H functionalization, and a [4+1] cyclization rsc.org.

Reaction TypeStarting MaterialsProductCatalystReference
One-pot Synthesis2-Amino aromatic ketones, AlkynesPolysubstituted quinolinesPalladium rsc.org
Cascade Reactiono-Aminocinnamonitriles, ArylhydrazinesQuinolinesPalladium(II) chloride nih.gov
Coupling-Cyclization2-Iodoaniline, α,β-Unsaturated carbonyls3-Substituted quinolin-2(1H)-onesPalladium nih.gov
Isocyanide Insertion/C-H Functionalization/[4+1] CyclizationAryl isocyanideQuinoline derivativesPalladium rsc.org

Copper-catalyzed reactions have gained prominence as a more sustainable and economical alternative to palladium catalysis in certain transformations. Copper-catalyzed oxidative cyclizations are particularly useful for the synthesis of quinolines.

A facile method for quinoline synthesis involves the N-heterocyclic carbene-copper catalyzed indirect Friedländer reaction of 2-aminobenzyl alcohol and aryl ketones, using DMSO as an oxidant at room temperature rsc.org. A sustainable synthesis of a broad range of substituted quinolines has been achieved through the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a well-defined Cu(II)-catalyst under aerial conditions ijstr.org. Another efficient method involves the copper-catalyzed cyclization of 2-aminobenzyl alcohol with ketones or secondary alcohols via an acceptorless dehydrogenation pathway researchgate.net.

These copper-catalyzed methods often proceed under mild conditions and utilize readily available starting materials, making them attractive for the synthesis of quinoline derivatives.

Reaction TypeStarting MaterialsProductCatalyst/ConditionsReference
Indirect Friedländer Reaction2-Aminobenzyl alcohol, Aryl ketonesQuinolinesN-Heterocyclic carbene-copper, DMSO rsc.org
Dehydrogenative Coupling2-Aminobenzyl alcohols, KetonesSubstituted quinolinesCu(II)-pincer complex, air ijstr.org
Acceptorless Dehydrogenation2-Aminobenzyl alcohol, Ketones/Secondary alcoholsFunctionalized quinolinesCopper catalyst researchgate.net
Rhodium-Catalyzed C-H Activation

Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. rsc.orgrsc.org In the context of quinoline synthesis, rhodium catalysts are particularly effective for building C-C, C-N, and C-halogen bonds. acs.orgnih.gov

The synthesis of complex β-arylpyrrolidines has been achieved using rhodium-catalyzed intermolecular C-H functionalization as a key step. nih.gov This highlights the capability of rhodium catalysts to facilitate intricate bond formations. A systematic study on the C-H bond activation of quinoline and its mono-substituted derivatives, including methylquinolines, has been conducted using a square-planar rhodium(I) complex, RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}. acs.orgnih.govresearchgate.net This research demonstrated that the activation of the heterocyclic ring is favored over the carbocyclic ring, and the position of activation is dependent on the substituent's position on the quinoline core. acs.orgresearchgate.net

For instance, the reaction with 7-methylquinoline leads to the selective C-H activation at the C4 position. acs.orgnih.gov This regioselectivity is crucial for the targeted synthesis of derivatives like this compound. Although the direct rhodium-catalyzed cyanation at the C2 position of 7-methylquinoline is not explicitly detailed, the principles of C-H activation pave the way for such transformations. The general mechanism involves the formation of a rhodium(I)-quinolinyl derivative, which can then undergo further reactions. acs.orgresearchgate.net

A notable development is the rhodium(III)-catalyzed regioselective distal C(sp²)–H bond alkylation of quinoline N-oxides using olefins, where the N-oxide acts as a traceless directing group, achieving excellent selectivity for the C-8 position. researchgate.net This demonstrates the versatility of rhodium catalysis in achieving site-specific functionalization on the quinoline scaffold.

C-H Bond Functionalization Approaches to Quinoline Rings

The functionalization of the quinoline ring through C-H activation is a transformative strategy in modern synthetic chemistry. rsc.orgrsc.org This approach allows for the precise and selective introduction of a wide array of functional groups, significantly expanding the chemical space and enhancing the pharmacological profiles of quinoline derivatives. rsc.orgrsc.org The choice of catalyst, reaction conditions, and directing groups plays a pivotal role in the outcome of these transformations. rsc.orgrsc.org

Recent advancements from January 2021 to 2024 have highlighted new methodologies and catalytic systems. rsc.orgrsc.org These methods provide novel pathways for the efficient synthesis of quinoline-based compounds with improved properties. rsc.orgrsc.org C-H functionalization has emerged as a powerful tool for creating heterocyclic compounds, though achieving site-selectivity in complex molecules remains a challenge. nih.gov In quinolines, the C2 position is readily functionalized due to electronic factors and the directing effect of the nitrogen atom. nih.gov However, accessing other positions regioselectively has required the development of more sophisticated strategies. nih.govmdpi.com

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of quinolines is of paramount importance for accessing specific isomers. mdpi.comnih.gov Transition metal catalysis is a cornerstone of these regioselective methods. mdpi.comnih.gov A comprehensive review of site-selective metal-catalyzed C-H functionalization of quinolines and their N-oxide counterparts highlights the scope, limitations, and mechanistic aspects that govern selectivity. mdpi.comnih.gov

Several strategies are employed to control the site of functionalization:

Directing Groups: The use of directing groups can steer the metal catalyst to a specific C-H bond. For example, the amide group in N-(quinolin-8-yl)quinoline-4-carboxamide directs ruthenium-catalyzed arylation to the C4 position. nih.gov

Steric Hindrance: Bulky ligands on the metal catalyst can favor functionalization at less sterically hindered positions. mdpi.com

Electronic Effects: The inherent electronic properties of the quinoline ring can be exploited. For instance, the C2-H bond is more acidic and the C2=N moiety is more electrophilic, facilitating reactions at this position. nih.gov

Lewis Acids: The use of Lewis acids can enhance the polarization of a C-H bond, making it more susceptible to activation. mdpi.com

Magnesiation: A wide range of polyfunctionalized quinolines can be prepared via chemo- and regioselective magnesiation reactions using specific magnesium reagents. scite.ai

The table below summarizes some regioselective functionalization techniques for quinolines.

TechniquePosition(s) TargetedCatalyst/ReagentNotes
Directed Metalation Ortho to directing groupVarious transition metalsRequires a directing group on the quinoline ring. nih.gov
Steric Control Less hindered positions (e.g., C3)Metal catalysts with bulky ligandsThe trans effect can favor metalation at the C3 position. mdpi.com
Transient Directing Groups Distal positions (e.g., C3, C5)Templates that bind to the nitrogen atomThe directing group is not permanently part of the molecule. mdpi.com
Lewis Acid Enhancement Specific C-H bondsLewis AcidsEnhances the polarization of the C-H bond. mdpi.com
Magnesiation Various positionsi-PrMgCl·LiCl, MesMgBr·LiClAllows for multiple regioselective functionalizations. scite.ai
Metal-Free C-H Functionalization

While transition metal catalysis is dominant, there is a growing interest in metal-free C-H functionalization methods for quinoline synthesis, driven by the desire for more economical and environmentally friendly processes. nih.govrsc.org These methods often rely on different activation strategies.

One such strategy involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines, catalyzed by iodide. nih.gov This protocol is characterized by its avoidance of metal catalysts, broad substrate scope, and good functional group tolerance. nih.govacs.org Another metal-free approach is the one-pot reaction of quinolines with acylarylacetylenes and water in the presence of KOH, which affords 2-aryl-3-acylquinolines. rsc.org

Furthermore, a metal-free method for the C8–H functionalization of quinoline N-oxides with ynamides has been developed, proceeding through an intramolecular Friedel–Crafts-type reaction. rsc.org This reaction is catalyzed by a Brønsted acid and involves the generation of a quinolyl enolonium intermediate. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.govacs.org This is attributed to the efficient and uniform heating provided by microwave irradiation. frontiersin.org

The synthesis of various quinoline derivatives has been significantly improved using microwave technology. For example, a catalyst-free, one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment is efficiently carried out under microwave irradiation. acs.orgnih.gov This method offers high reaction rates, selectivity, and efficiency. acs.org

Microwave irradiation has also been successfully applied to the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and ketones in a basic medium. researchgate.net The synthesis of thiazolo[5,4-f]quinazoline-2-carbonitriles was achieved in high yields (70–99%) and short reaction times (2–45 minutes) via a microwave-assisted Dimroth rearrangement. frontiersin.org

The table below compares conventional and microwave-assisted synthesis for a specific quinoline derivative.

ReactionConventional MethodMicrowave-Assisted Method
Synthesis of 7-amino-8-methylquinoline Time: Not specified, Yield: Not specifiedTime: Significantly reduced, Yield: Not improved
Synthesis of 4-Chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrile Not specifiedAchieved on a solid support with phosphorous oxychloride. nih.gov

Nanocatalyzed Green Chemistry Protocols in Quinoline Carbonitrile Production

The application of nanocatalysts in organic synthesis represents a significant step towards greener and more sustainable chemical processes. acs.orgnih.govnih.gov Nanocatalysts offer several advantages over traditional homogeneous and heterogeneous catalysts, including high surface area, enhanced reactivity, and good reusability. acs.orgnih.gov

Various types of nanocatalysts, such as magnetic nanocatalysts, have been employed for the synthesis of quinoline derivatives. acs.orgnih.gov For example, Fe₃O₄@propylsilane-arginine magnetic nanoparticles have been used as an environmentally safe solid acid catalyst for the production of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives in excellent yields (88–95%) and short reaction times (5–15 minutes). acs.orgnih.gov The catalyst could be easily recovered and reused without a significant loss of activity. acs.org

ZnO/carbon nanotube (CNT) catalysts have also been utilized in the solvent-free Friedlander condensation for the synthesis of quinolines, producing moderate to good yields (24–99%). nih.gov Similarly, nickel nanocatalysts have been effective in the Friedlander annulation to produce polysubstituted quinolines, with the catalyst being reusable for up to five cycles. nih.gov These examples underscore the potential of nanocatalysts to facilitate the efficient and environmentally benign production of quinoline carbonitriles and their analogs. nih.gov

NanocatalystQuinoline Derivative SynthesizedKey Advantages
Fe₃O₄@propylsilane-arginine 2-amino-4-arylbenzo[h]quinoline-3-carbonitrilesHigh yield (88-95%), short reaction time (5-15 min), recyclable. acs.orgnih.gov
ZnO/Carbon Nanotubes (CNT) Various quinolines via Friedlander condensationSolvent-free, moderate to good yields (24-99%). nih.gov
Nickel Nanoparticles Polysubstituted quinolines via Friedlander annulationReusable (up to 5 cycles), environmentally compatible. nih.gov
Mn₃O₄/MWCNT Quinolines via one-pot multicomponent reactionExcellent yields (92-98%), green solvent, short reaction times. researchgate.net

Chemical Reactivity and Mechanistic Transformations of Quinoline Carbonitriles

Reactions of the Nitrile Group (-C≡N)

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactions, characterized by its linearity and strong electric dipole moment, with the nitrogen atom being more electronegative than the carbon. ebsco.com This polarity renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or basic conditions to yield carboxamides and subsequently carboxylic acids. ebsco.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid like hydrochloric acid and heat, 7-methylquinoline-2-carbonitrile is expected to undergo hydrolysis. chemguide.co.uklibretexts.org The reaction initiates with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to form 7-methylquinoline-2-carboxamide. chemistrysteps.com With continued heating and acidic conditions, the amide is further hydrolyzed to produce 7-methylquinoline-2-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com

Base-Catalyzed Hydrolysis : When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the nitrile group is hydrolyzed. chemguide.co.uklibretexts.org The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgpressbooks.pub This process initially forms the salt of the carboxylic acid (e.g., sodium 7-methylquinoline-2-carboxylate) and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uklibretexts.org

The general two-stage hydrolysis process can be summarized as follows:

Nitrile to Amide : R-C≡N + H₂O → R-CONH₂

Amide to Carboxylic Acid : R-CONH₂ + H₂O → R-COOH + NH₃

Table 1: Hydrolysis Products of this compound

Starting Material Reagents and Conditions Intermediate Product Final Product
This compound Dilute HCl, heat 7-Methylquinoline-2-carboxamide 7-Methylquinoline-2-carboxylic acid
This compound NaOH(aq), heat, then H₃O⁺ Sodium 7-methylquinoline-2-carboxylate 7-Methylquinoline-2-carboxylic acid

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, providing a valuable synthetic route to compounds containing a -CH₂-NH₂ group. ebsco.comstudymind.co.ukwikipedia.org

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, often at elevated temperatures and pressures. wikipedia.orgchemguide.co.uk This process directly converts the nitrile to the corresponding primary amine, (7-methylquinolin-2-yl)methanamine. wikipedia.org

Chemical Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like dry ether are highly effective for reducing nitriles to primary amines. chemistrysteps.comchemguide.co.ukyoutube.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate which is further reduced. libretexts.orgchemistrysteps.com A subsequent workup with a dilute acid is required. chemguide.co.uk

Table 2: Reduction of this compound to Amine Derivative

Starting Material Reagents and Conditions Product
This compound H₂, Pd/C (or Pt, Ni), heat, pressure (7-Methylquinolin-2-yl)methanamine
This compound 1. LiAlH₄ in dry ether; 2. H₃O⁺ (7-Methylquinolin-2-yl)methanamine

Nucleophilic Substitution at the Carbonitrile Carbon

The electrophilic nature of the carbon atom in the nitrile group allows for nucleophilic addition reactions, which can be considered a form of substitution at the carbon-nitrogen triple bond. libretexts.org For instance, Grignard reagents can react with nitriles to form ketones after hydrolysis. libretexts.orgpressbooks.pub This reaction proceeds via the formation of an imine anion intermediate. libretexts.org

Reactivity of the Quinoline (B57606) Ring System

The quinoline ring is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. nih.gov The reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the presence of substituents.

Electrophilic Aromatic Substitution Reactions

In quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring portion (the carbocycle), which is more electron-rich than the pyridine (B92270) ring. quimicaorganica.org The nitrogen atom deactivates the pyridine ring towards electrophilic attack. wikipedia.org The most favored positions for electrophilic attack are C5 and C8, as the cationic intermediates formed (arenium ions) are more stable. quimicaorganica.org The presence of the methyl group at C7, an activating group, would further influence the regioselectivity of such reactions. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on the quinoline ring is facilitated by the electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions. researchgate.net These reactions typically require a good leaving group and are accelerated by electron-withdrawing groups on the ring. oup.comyoutube.com

In the case of this compound, the nitrile group at the C2 position can potentially act as a leaving group under certain nucleophilic conditions, although this is less common than the displacement of a halide. More relevant is the activation of the ring towards nucleophilic attack. For example, studies on nitroquinolines show that a nitro group strongly activates the ring for vicarious nucleophilic substitution (VNS) of hydrogen, where a nucleophile attacks a carbon atom ortho or para to the nitro group. nih.gov While the cyano group is also electron-withdrawing, its activating effect is generally less pronounced than that of a nitro group. Nucleophilic aromatic substitution reactions on quinoline derivatives can be used to introduce a variety of functional groups by reacting with nucleophiles like amines. youtube.com

Oxidation Reactions of the Quinoline Moiety

The quinoline ring system, while aromatic, is susceptible to oxidation, particularly at the methyl group substituent. In the case of this compound, the methyl group at the 7-position can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO4) can convert the 7-methyl group into a carboxylic acid, yielding 2-cyanoquinoline-7-carboxylic acid. This reaction highlights the reactivity of the methyl group, which is activated by its attachment to the aromatic quinoline core. The electron-withdrawing nature of the cyano group at the 2-position makes the quinoline ring itself less susceptible to oxidative cleavage under these conditions, allowing for selective oxidation of the alkyl substituent.

Photoinduced Reactions and Mechanisms

Quinoline carbonitriles exhibit a range of photochemical behaviors, including substitution and dimerization reactions, which are initiated by the absorption of ultraviolet light. These reactions proceed through electronically excited states and often involve radical intermediates.

Photoinduced Substitution Reactions

While specific studies on this compound are not extensively documented, the photoinduced substitution behavior of its isomer, 4-methylquinoline-2-carbonitrile, provides significant insight into the likely mechanistic pathways. The photo-substitution of the cyano group in non-polar solvents like cyclohexane (B81311) can occur from both the lowest excited singlet (S1) and triplet (T1) states.

The proposed mechanism involves the formation of a radical pair intermediate. Upon irradiation, the quinoline derivative is excited to its S1 or T1 state. In the presence of a suitable solvent like cyclohexane, a radical pair is formed between the quinoline moiety and a cyclohexyl radical. This is followed by the elimination of the cyano radical and subsequent combination of the quinoline and cyclohexyl radicals to yield the substitution product, 2-cyclohexyl-7-methylquinoline. The reaction proceeding from the T1 state is susceptible to external magnetic field effects, which can influence the yield of the final product by affecting the intersystem crossing rate of the triplet radical pair.

Photoinitiated Dimerization Processes

Quinoline derivatives are known to undergo photodimerization, typically through a [2+2] cycloaddition reaction of the C3-C4 double bond of the quinoline ring. While specific studies on this compound are limited, the general mechanism for quinoline photodimerization involves the formation of a cyclobutane (B1203170) ring, leading to various stereoisomeric dimers.

The reaction is initiated by the photoexcitation of one quinoline molecule to its excited state, which then interacts with a ground-state molecule. The presence of substituents on the quinoline ring can influence the regioselectivity and stereoselectivity of the dimerization process. For this compound, it is plausible that photodimerization could occur, potentially leading to a complex mixture of head-to-head and head-to-tail cyclobutane dimers. The methyl group at the 7-position and the cyano group at the 2-position would likely influence the steric and electronic interactions governing the approach of the two quinoline molecules, thereby affecting the distribution of the resulting isomeric products.

Rearrangement Reactions (e.g., Truce-Smiles Rearrangement)

The Truce-Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be applied to the synthesis of complex heterocyclic systems. While a direct Truce-Smiles rearrangement of this compound itself is not a typical transformation, the rearrangement is highly relevant to the synthesis of substituted quinolines.

For example, a Truce-Smiles rearrangement can be envisioned in the synthesis of a derivative of 7-methylquinoline (B44030). A suitably substituted precursor, such as an N-(2-cyanophenyl)-7-methylquinoline-sulfonamide, could potentially undergo a base-catalyzed rearrangement. In this hypothetical scenario, a carbanion generated adjacent to the cyano group would attack the ipso-carbon of the quinoline ring, leading to a spirocyclic Meisenheimer-type intermediate. Subsequent cleavage and rearrangement would result in the formation of a new C-C bond, yielding a complex polycyclic system. The success of such a rearrangement would be highly dependent on the electronic nature of the quinoline ring and the stability of the intermediate anionic species.

Influence of the 7-Methyl Group on Reactivity and Selectivity

Steric and Electronic Effects

The 7-methyl group on the quinoline ring of this compound exerts both steric and electronic effects that significantly influence its chemical reactivity and the selectivity of its transformations.

Electronic Effects: The methyl group is an electron-donating group through hyperconjugation. This effect increases the electron density of the quinoline ring, particularly at the ortho and para positions relative to the methyl group (positions 6 and 8). This enhanced electron density can influence the regioselectivity of electrophilic substitution reactions, although the strong deactivating effect of the cyano group at the 2-position and the nitrogen atom in the ring are also major directing factors. In the context of nucleophilic substitution reactions, the electron-donating nature of the methyl group would slightly decrease the reactivity of the quinoline ring towards nucleophiles.

Steric Effects: The steric hindrance provided by the 7-methyl group can play a crucial role in directing the outcome of reactions. For instance, in reactions involving attack at the C8 position, the adjacent methyl group can sterically hinder the approach of a reagent. This can lead to preferential reaction at other, less hindered positions on the quinoline ring. In the case of photodimerization, the steric bulk of the methyl group would influence the facial selectivity of the cycloaddition, favoring the formation of less sterically congested dimers. Similarly, in rearrangement reactions, the steric presence of the methyl group could influence the conformational preferences of intermediates, thereby affecting the stereochemical outcome of the reaction.

Interactive Data Tables

Table 1: Oxidation of this compound

Table 2: Photoinduced Substitution of Quinoline Carbonitriles (Analogous Reaction)

Benzylic Functionalization Potential

The methyl group at the 7-position of the quinoline ring in this compound represents a key site for synthetic modification through benzylic functionalization. This reactivity is primarily due to the relative weakness of the benzylic C-H bonds, which can be attributed to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.org This inherent reactivity allows for the introduction of a variety of functional groups, thereby expanding the synthetic utility of the this compound scaffold for the development of novel compounds.

A prevalent and effective method for the functionalization of such benzylic positions is free-radical bromination, often employing N-bromosuccinimide (NBS). libretexts.orgmanac-inc.co.jp This reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photo-irradiation. manac-inc.co.jp The process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source, which can be molecular bromine generated in situ from the reaction of NBS with hydrogen bromide, to yield the brominated product. manac-inc.co.jp

The resulting 7-(bromomethyl)quinoline-2-carbonitrile is a versatile intermediate. The bromine atom serves as a good leaving group, facilitating subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, including amines, alcohols, and thiols, at the benzylic position. For instance, in the synthesis of the natural product martinellic acid, a similar benzylic bromination of a complex quinoline derivative using NBS was a key step to introduce a handle for further synthetic transformations. nih.gov

Beyond bromination, other methods for the functionalization of the benzylic C(sp³)–H bonds of methylquinolines have been developed, including metal-free tandem reactions that lead to the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org These approaches often involve the in-situ generation of an aldehyde from the methyl group, which can then undergo further reactions. nih.govacs.org

A representative reaction for the benzylic functionalization of this compound is the free-radical bromination using NBS and AIBN as an initiator. The reaction conditions and expected outcomes, based on analogous transformations, are detailed in the table below.

Table 1: Representative Benzylic Bromination of this compound

ReactantReagentInitiatorSolventTemperature (°C)ProductYield (%)
This compoundN-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN)Carbon tetrachloride77 (Reflux)7-(Bromomethyl)quinoline-2-carbonitrile85-95 (Estimated)

Derivatization Strategies and Analog Synthesis for Quinoline Carbonitrile Scaffolds

Introduction of Substituents via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to modify the quinoline (B57606) scaffold. These methods are essential for introducing a wide array of substituents that would be difficult to install otherwise.

Palladium-catalyzed reactions are particularly prominent in this area. nih.govsoton.ac.uk The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is frequently employed. For instance, bromo-substituted quinolines can be coupled with various substituted phenylboronic acids to yield aryl quinolines. researchgate.net This strategy has been used to prepare 6-aryl- and 6,8-diaryl-tetrahydroquinolines, as well as 5-aryl- and 5,7-diarylquinolines, in high yields. researchgate.net

In addition to the Suzuki coupling, other metal-assisted reactions have been applied to diversify the quinoline core at the 7-position. The Ullmann coupling enables the generation of diaryl ether linkages, while the Negishi coupling facilitates the formation of alkylaryl substitutions. nih.gov These reactions allow for the systematic variation of steric, electronic, and hydrophobic properties at this position, which is crucial for probing interactions with biological targets. nih.gov The presence of a halogen atom on the quinoline ring, often introduced specifically for this purpose, is a prerequisite for many of these transformations, serving as a versatile handle for further elaboration. nih.gov

Table 1: Examples of Cross-Coupling Reactions on the Quinoline Scaffold

Reaction Type Reactants Catalyst System Product Type Reference
Suzuki Coupling 7-Bromoquinoline derivative, Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄) 7-Arylquinoline nih.gov
Negishi Coupling 7-Iodoquinoline derivative, Organozinc reagent Pd catalyst 7-Alkylarylquinoline nih.gov
Ullmann Coupling 7-Bromoquinoline derivative, Phenol Cu catalyst 7-Phenoxyquinoline (Diaryl ether) nih.gov

Functionalization at Various Positions of the Quinoline Ring

The ability to selectively introduce functional groups at various positions on the quinoline ring is fundamental to drug discovery and development. nih.govrsc.org Strategies have been developed to target both the pyridine (B92270) and benzene (B151609) portions of the scaffold, often leveraging the inherent reactivity of the ring system or employing directing groups and specific catalytic systems. nih.gov

Halogenation of the quinoline ring is a key strategic step, as the installed halogen (typically bromine or chlorine) acts as a versatile anchor for subsequent cross-coupling reactions. nih.gov A notable development is the metal-free, regioselective C5-halogenation of 8-substituted quinoline derivatives. rsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high efficiency. rsc.org This approach provides a direct route to functionalizing the carbocyclic ring of the quinoline system, a region that can be challenging to access. The resulting 5-haloquinolines are valuable intermediates for creating derivatives with diverse substitutions at this position.

Introducing alkyl and acyl groups to the quinoline nucleus can significantly impact the molecule's lipophilicity and steric profile. Direct C-H alkylation and alkenylation at the C3-position of quinolines have been achieved under transition-metal-free conditions, offering exceptional regioselectivity. researcher.life For functionalization at the C2-position, rhodium-catalyzed alkylation of quinoline N-oxides with alkenes has proven effective. mdpi.comnih.gov In these reactions, the N-oxide functionality plays a crucial role in activating the C2-position towards C-H activation. Similarly, palladium-catalyzed C8 acylation of quinoline N-oxides with α-oxocarboxylic acids has also been reported, demonstrating a method for functionalizing the benzene ring. mdpi.com

Table 2: Selected Alkylation and Acylation Methods for Quinoline Derivatives

Position Reaction Type Key Reagents Catalyst System Substrate Reference
C2 Alkylation Alkene Rhodium(I) complex Quinoline N-oxide mdpi.comnih.gov
C3 Alkylation/Alkenylation Enone Transition-metal-free Quinoline researcher.life

Functional groups containing oxygen and nitrogen are critical components of many pharmacologically active molecules, often participating in hydrogen bonding and other key interactions with biological macromolecules. libretexts.orgyoutube.com In quinoline chemistry, the introduction of amine functionalities is particularly common. The synthesis of 4-aminoquinoline (B48711) derivatives, for example, is a well-established strategy in the development of antimalarial agents. nih.gov These compounds are typically prepared via nucleophilic aromatic substitution, where a 4-chloroquinoline (B167314) precursor reacts with a desired amine. The resulting amino group can be further modified to fine-tune the compound's properties. Similarly, hydroxyl or alkoxy groups can be introduced to modulate solubility and metabolic stability.

Synthesis of Hybrid Molecules and Heterocyclic Fusions

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create compounds with potentially enhanced activity or novel mechanisms of action. The quinoline scaffold is an excellent candidate for this approach.

The pyrimidine (B1678525) ring is another important heterocycle with a broad range of biological activities. The fusion of quinoline and pyrimidine moieties has led to the development of potent hybrid compounds, particularly in the search for new antimalarial agents. nih.govmdpi.com The synthesis of these hybrids often involves connecting the two heterocyclic systems via a linker, such as a piperazine (B1678402) or an alkanediamine chain. nih.govmdpi.com

One common synthetic route involves the nucleophilic substitution reaction between a functionalized quinoline and a functionalized pyrimidine. For example, N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids have been synthesized and evaluated for their antiplasmodial activity. nih.gov In other work, pyrimidine-5-carbonitrile and quinoline hybrids have been prepared and studied, highlighting the versatility of this hybridization strategy. researchgate.net These studies demonstrate that molecular hybridization is a crucial tool for generating novel quinoline-pyrimidine scaffolds with promising therapeutic potential. nih.govacs.org

Quinoline-Triazole-Aniline Scaffolds

The integration of a triazole ring with the quinoline scaffold has emerged as a potent strategy in medicinal chemistry, leading to the creation of novel hybrid molecules with significant biological activity. Nitrogen-containing heterocycles, such as triazoles, are fundamental components in many FDA-approved drugs. researchgate.net The synthesis of quinoline-triazole hybrids often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, to link the two heterocyclic systems. acs.org

Researchers have successfully synthesized a series of tricarbonyl manganese and rhenium complexes attached to a quinoline-triazole scaffold. nih.gov These organometallic-triazole-quinoline hybrids have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The complexes demonstrated moderate activity in the dark against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of the parasite, with IC50 values in the low micromolar range. nih.gov Notably, the manganese(I) analogs exhibited increased antimalarial activity upon photoactivation at 365 nm, a property not observed with the standard drug chloroquine. nih.gov

Further research has explored the synthesis of novel triazolo[4,3-a]quinoline and triazino[4,3-a]quinoline derivatives starting from 2-hydrazinyl-tetrahydroquinoline-3-carbonitrile. researchgate.net These fused heterocyclic systems are being investigated for their potential as antileishmanial and cytotoxic agents. researchgate.net The development of these scaffolds highlights the chemical tractability of the quinoline carbonitrile system and the potential for creating diverse molecular libraries for biological screening.

Fusion with Pyrano and Other Heterocyclic Systems

The fusion of a pyran ring with the quinoline system creates pyrano[3,2-c]quinoline derivatives, a class of compounds that has attracted considerable attention for its therapeutic potential. nih.gov These scaffolds combine the bioactivity of quinoline alkaloids with that of chromene structures, leading to new chemical entities with potential applications in treating inflammation and cancer. nih.gov

A common and efficient method for synthesizing pyrano[3,2-c]quinoline analogues is through a one-pot, multicomponent condensation reaction. nih.gov This approach typically involves reacting a 4-hydroxyquinolin-2-one derivative (like 2,4-dihydroxy-1-methylquinoline), malononitrile, and various aromatic aldehydes. nih.gov This methodology has been used to generate a library of 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles, with yields varying from 67% to 93% depending on the substituents on the aldehyde. nih.gov

These synthesized pyrano[3,2-c]quinoline derivatives have been screened for their biological activities. Studies have shown that certain analogues exhibit promising anti-inflammatory effects by inhibiting the release of cytokines like TNF-α and IL-6. nih.gov Furthermore, they have demonstrated significant anticancer activity. nih.gov For instance, a series of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives were designed as non-ATP competitive Src kinase inhibitors. nih.gov Src kinase is often de-regulated in cancers like breast cancer, and inhibiting it is a viable therapeutic strategy. nih.gov Specific compounds from this series inhibited Src kinase activity with IC50 values in the low micromolar range and were shown to suppress breast cancer cell migration and proliferation. nih.gov

Additionally, novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have been synthesized and identified as potential anti-diabetic agents through their potent inhibition of the α-glucosidase enzyme. acs.org The chemical reactivity of pyrano[3,2-c]quinoline-3-carbonitriles can be quite diverse, with reactions often proceeding via the opening of the γ-pyrone ring followed by cycloaddition, leading to a variety of other fused heterocyclic systems. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy of 7-Methylquinoline-2-carbonitrile provides specific chemical shifts and coupling patterns for each proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the quinoline (B57606) ring resonate in the downfield region, generally between 7.0 and 9.0 ppm. The methyl group protons, being attached to an aromatic ring, appear as a singlet further upfield.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

Compound Solvent Chemical Shift (δ) in ppm
This compound CDCl₃ Specific data for the title compound is not available in the search results. However, related structures provide expected ranges. For instance, the methyl protons in similar quinoline derivatives appear around 2.5-2.7 ppm. rsc.orgrsc.org The aromatic protons would exhibit complex splitting patterns characteristic of the substituted quinoline ring system.
Ethyl 7-chloro-8-methylquinoline-2-carboxylate CDCl₃ 8.23 (d, J=8.0 Hz, 1H), 8.14 (d, J=8.0 Hz, 1H), 7.61 (dd, J=8.0, 4.0 Hz, 2H), 4.53 (q, J=8.0 Hz, 2H), 2.95 (s, 3H), 1.50 (t, J=8.0 Hz, 3H) rsc.org
Ethyl 8-bromo-7-methylquinoline-2-carboxylate CDCl₃ 8.73 (d, J=8.0 Hz, 1H), 8.21 (dd, J=22.7, 8.0 Hz, 2H), 7.67 (d, J=8.0 Hz, 1H), 4.57 (q, J=8.0 Hz, 2H), 2.67 (s, 3H), 1.50 (t, J=8.0 Hz, 3H) rsc.org

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'q' a quartet, 's' a singlet, and 't' a triplet. J values represent coupling constants in Hertz.

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. oregonstate.eduwisc.edu The quaternary carbons and the carbons of the quinoline ring resonate in the aromatic region (approximately 120-150 ppm). oregonstate.edu The methyl carbon, being an sp³ hybridized carbon attached to an aromatic ring, will have a characteristic upfield shift.

Table 2: Representative ¹³C NMR Chemical Shifts for Quinolines

Carbon Type Typical Chemical Shift (δ) in ppm
Nitrile (C≡N) 110 - 120 oregonstate.edu
Aromatic (C) 125 - 170 oregonstate.edu
Methyl (CH₃) ~20 - 30

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the quinoline ring system.

HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the methyl group and the nitrile group to the correct positions on the quinoline framework.

While specific 2D NMR studies on this compound were not detailed in the search results, these techniques are standard practice for the structural confirmation of such novel compounds. ijpsdronline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This stretching vibration typically appears as a sharp, medium-intensity peak in the region of 2200-2260 cm⁻¹. The presence of aromatic C-H and C=C bonds in the quinoline ring will give rise to multiple bands.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2200 - 2260
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1400 - 1600

Note: The IR spectrum of a related compound, ethyl 8-bromo-7-methylquinoline-2-carboxylate, shows bands at 2925 and 2854 cm⁻¹ (C-H stretching) and 1716 cm⁻¹ (C=O stretch of the ester), providing context for the expected regions of absorption. rsc.org

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The molecular formula of this compound is C₁₁H₈N₂, giving it a molecular weight of approximately 168.20 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Under electron ionization (EI), the molecule will form a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules like HCN. mcmaster.ca The presence of the methyl group can lead to the formation of a stable tropylium-like ion. The fragmentation of the nitrile group can also contribute to the observed spectrum. whitman.edulibretexts.org

Table 4: Mass Spectrometry Data for this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Information
This compound C₁₁H₈N₂ 168.20 The molecular ion peak is expected at m/z 168. Fragmentation patterns would likely involve loss of HCN (m/z 141) and fragmentation of the quinoline ring.
Ethyl 8-bromo-7-methylquinoline-2-carboxylate C₁₃H₁₂BrNO₂ - HRMS: m/z calcd for [M+H]⁺ 294.0130, found: 294.0131. rsc.org
Ethyl 7-chloro-8-methylquinoline-2-carboxylate C₁₃H₁₂ClNO₂ - HRMS: m/z calcd for [M+H]⁺ 250.0635, found: 250.0633. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

The extended π-conjugated system of the quinoline ring in this compound is expected to result in strong absorption in the UV region. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.net The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths. masterorganicchemistry.com The presence of the methyl and nitrile substituents will influence the exact position and intensity of these absorption maxima (λ_max).

Studies on similar quinoline derivatives show absorption peaks in the range of 250-350 nm. researchgate.netnih.govresearchgate.net For example, some quinoline derivatives exhibit two main absorption bands, one around 250 nm and another around 315 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net

Table 5: Expected UV-Vis Absorption for this compound

Type of Electronic Transition Expected Wavelength Range (nm)
π→π* ~250 - 300

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules within the crystal lattice. For novel compounds like this compound, single-crystal X-ray diffraction would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles, which are crucial for understanding its steric and electronic properties.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

While specific crystallographic data for this compound is not available in the reviewed literature, a hypothetical analysis would provide the parameters detailed in the table below. Such data for related quinoline derivatives have been reported, confirming the planarity of the quinoline ring system. sigmaaldrich.comresearchgate.net For this compound, X-ray analysis would confirm the relative positions of the methyl and carbonitrile groups on the quinoline core and reveal any intermolecular interactions, such as π-π stacking, that govern the crystal packing.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Description Illustrative Value
Crystal System The symmetry of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 8.5, b = 6.2, c = 15.3
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 95.5, γ = 90
Volume (ų) The volume of the unit cell. 795
Z The number of molecules per unit cell. 4
Density (calc) (g/cm³) The calculated density of the crystal. 1.405

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are instrumental in evaluating the stability of a compound at different temperatures. Thermogravimetric Analysis (TGA) is a particularly vital method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about a compound's thermal stability, its decomposition pathway, and the composition of the final residue.

In a typical TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate, and the change in mass is recorded. A plot of mass versus temperature, known as a thermogram, is generated. The temperature at which a significant mass loss occurs indicates the onset of decomposition.

Specific TGA data for this compound has not been detailed in the public domain. However, TGA is a standard characterization technique for quinoline derivatives. nih.gov Such an analysis would be crucial to determine the temperature at which this compound begins to degrade, which is vital information for its handling, storage, and application in various chemical processes that may require elevated temperatures. The stability of similar compounds is a point of consideration in research.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for a Quinoline Derivative

Parameter Description Illustrative Value
Onset Decomposition Temperature (T_onset) The temperature at which the mass loss begins. 250 °C
Peak Decomposition Temperature (T_peak) The temperature at which the rate of mass loss is at its maximum. 275 °C
Mass Loss (%) The percentage of the initial mass lost during a specific decomposition step. 85% (single step)
Residual Mass (%) The percentage of the initial mass remaining at the end of the analysis. 15% at 600 °C

| Atmosphere | The gaseous environment during the analysis (e.g., inert or oxidative). | Nitrogen |

Electrochemical Characterization Techniques

Electrochemical characterization techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of a molecule. These methods provide insights into the oxidation and reduction potentials of a compound, the stability of its redox species, and the kinetics of electron transfer reactions.

For quinoline derivatives, electrochemical studies are important for applications in areas such as corrosion inhibition, organic electronics, and as catalysts in electrochemical reactions. tcichemicals.comuni.lu The electrochemical behavior of quinoline compounds is influenced by the nature and position of substituents on the quinoline ring. For this compound, the electron-withdrawing nature of the nitrile group and the electron-donating character of the methyl group would have opposing effects on the electron density of the quinoline system, thereby influencing its redox potentials.

Table 3: Representative Electrochemical Data for a Substituted Quinoline

Parameter Description Illustrative Value
Oxidation Potential (E_pa) The potential at which the compound is oxidized. +1.2 V vs. Ag/AgCl
Reduction Potential (E_pc) The potential at which the compound is reduced. -0.8 V vs. Ag/AgCl
Electron Transfer Indicates whether the redox process is reversible, quasi-reversible, or irreversible. Irreversible
Technique The specific electrochemical method used for the measurement. Cyclic Voltammetry (CV)

| Solvent/Electrolyte | The medium in which the electrochemical measurement is performed. | Acetonitrile / 0.1 M TBAPF₆ |

Computational and Theoretical Investigations of Quinoline Carbonitriles

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. youtube.com Its application to quinoline (B57606) derivatives allows for accurate predictions of their behavior. DFT studies have been effectively used to predict the geometries of various medicinal molecules. youtube.com

Optimization of Molecular Geometries and Conformational Analysis

In a study on the related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), DFT calculations using the B3LYP/6-311++G(d,p) method were employed to investigate its stable structures. chemmethod.com The analysis, which involved scanning the C─C─C=O dihedral angle, revealed the presence of two distinct conformers, trans and cis, at minimum energy. chemmethod.com The trans conformer was found to be more stable than the cis form by 13.41 kJ mol⁻¹ when considering the zero-point energy. dergipark.org.tr This type of conformational analysis is critical for understanding which spatial arrangement of the molecule is most likely to be biologically active.

Table 1: Conformational Energy of 2-Chloro-7-Methylquinoline-3-Carbaldehyde

ConformerRelative Energy (kJ mol⁻¹)
trans0.00
cis13.41

This table is illustrative and based on data for a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comrjsocmed.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and stability. mdpi.comnih.gov A smaller gap generally indicates higher reactivity and lower kinetic stability. mdpi.comnih.gov

For the trans and cis conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be 3.75 eV and 3.84 eV, respectively. dergipark.org.tr This suggests that the trans conformer is slightly more reactive. FMO analysis is a powerful tool for predicting how a molecule like 7-Methylquinoline-2-carbonitrile might interact with biological targets. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2-Chloro-7-Methylquinoline-3-Carbaldehyde Conformers

ConformerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
trans--3.75
cis--3.84

This table is illustrative and based on data for a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Specific HOMO and LUMO energy values were not provided in the source material. dergipark.org.tr

Prediction of Spectroscopic Parameters (IR, NMR)

DFT calculations can also predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a high degree of accuracy. These predictions are invaluable for confirming the structure of newly synthesized compounds. For a series of novel arylated quinolines, DFT was used to calculate spectroscopic data which were then compared with experimental results from FT-IR and ¹H-NMR, showing good agreement. eurekaselect.com

While specific calculated spectra for this compound are not available, studies on similar quinoline derivatives demonstrate the utility of this approach. For example, the calculated vibrational frequencies and NMR chemical shifts for quinoline-based chalcones have been used to support their structural characterization. nih.gov

Reactivity Indices and Sites (e.g., Molecular Electrostatic Potential - MEP)

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface plots different colors to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In studies of quinoline derivatives, MEP analysis helps to identify the most reactive parts of the molecule. For example, in a study of potent quinoline-based derivatives, the MEP map was used to understand their electronic properties. eurekaselect.com For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom of the quinoline ring and the nitrile group, suggesting these as likely sites for interaction with positively charged species or for hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might bind to a biological target, such as an enzyme or receptor. nih.gov

Binding Modes with Enzymes (e.g., DNA Gyrase, α-amylase, α-glucosidase, HDAC, PI3K)

Quinoline derivatives have been investigated as inhibitors of several important enzymes implicated in various diseases. Molecular docking studies provide insights into the specific interactions that underpin this inhibitory activity.

DNA Gyrase: This enzyme is a crucial target in antibacterial drug discovery as it is essential for bacterial DNA replication and is not present in humans. researchgate.netbiosolveit.de Docking studies of various quinoline derivatives have shown that they can bind to the active site of DNA gyrase, often interacting with key amino acid residues and exhibiting good binding energies. semanticscholar.orgnih.govnih.govbiorxiv.org For instance, a study on novel quinoline derivatives revealed binding energies ranging from –6.0 to –7.33 kcal/mol with E. coli DNA gyrase B. semanticscholar.org

α-amylase and α-glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in the management of type 2 diabetes. nih.govresearchgate.netnih.gov Docking studies of quinoline-based triazole hybrids have been performed to explore their binding modes with α-amylase and α-glucosidase. semanticscholar.org Similarly, other quinoline derivatives have been shown through docking to interact with the active sites of these enzymes, providing a rationale for their observed inhibitory activity. nih.govresearchgate.netnih.gov

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene regulation, and their inhibitors are being explored as anticancer agents. mdpi.com Molecular docking has been used to investigate the binding of various compounds to different HDAC isoforms, revealing key interactions within the active site. nih.gov

Phosphatidylinositol-3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making PI3K a significant target for drug development. mdpi.comekb.eg Molecular docking studies of quinazoline-based compounds, which are structurally related to quinolines, have been used to understand their binding to the catalytic site of PI3K. mdpi.com Pyrazoline derivatives containing a quinoline moiety have also been evaluated in silico for their PI3K binding affinities, with some compounds showing promising docking scores. rjsocmed.comnih.gov

While specific docking data for this compound against these targets is not available, the extensive research on related quinoline derivatives suggests that it could also exhibit inhibitory activity through similar binding interactions.

Interactions with Protein Active Sites

Computational docking and molecular modeling are essential tools for elucidating how ligands like this compound interact with the active sites of proteins and other biological macromolecules. These studies provide critical insights into the compound's mechanism of action.

Research indicates that the biological activity of this compound is linked to its interaction with specific molecular targets. One of its proposed mechanisms involves the inhibition of bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase, crucial enzymes for bacterial DNA replication. It is also suggested to function as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2), which can influence neuronal signaling pathways.

Studies on broader quinoline derivatives provide further examples of such interactions. In the context of antiviral research, quinoline compounds have been designed as inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov Docking studies of these derivatives revealed key interactions within the Mpro active site, forming stable hydrogen bonds with highly conserved amino acid residues such as His41, His164, and Glu166, and π-stacking interactions with His41. nih.gov Such detailed interaction mapping is fundamental to understanding inhibitory activity and guiding the design of more potent molecules.

Table 1: Documented and Predicted Protein Interactions for this compound and Related Derivatives

Compound/ClassProtein TargetKey Interacting ResiduesInteraction TypePredicted Effect
This compoundDNA Gyrase / Topoisomerase IVNot specifiedInhibitionInhibition of bacterial DNA replication
This compoundmGlu2 ReceptorNot specifiedNegative Allosteric ModulationDownregulation of adenylate cyclase
Quinoline DerivativesSARS-CoV-2 Main Protease (Mpro)His41, His164, Glu166, Tyr54, Asp187Hydrogen Bonding, π-interactionProtease Inhibition nih.gov
This compoundMycobacterium tuberculosis targetsDNA GyraseInhibitionAntimicrobial activity

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. These models help in understanding the chemical features responsible for a compound's potency and provide a predictive framework for designing new, more effective molecules.

While specific QSAR models for this compound are not detailed in the available literature, studies on related quinoline and quinolinone structures highlight the utility of this approach. For instance, a QSAR study on novel quinolinone-based thiosemicarbazones designed as anti-tuberculosis agents produced a statistically robust model (R² = 0.83, F = 47.96). nih.gov This model suggested that properties such as van der Waals volume, electron density, and electronegativity play a crucial role in the anti-TB activity. nih.gov

Another study on quinoline derivatives active against Plasmodium falciparum developed 2D and 3D-QSAR models with high predictive capacity (r²test up to 0.878). nih.gov These models provide a "map" that indicates where steric bulk, and electron-donating or electron-withdrawing groups on the quinoline core would enhance or diminish antimalarial activity. The reliability of such models is assessed by their statistical quality and by defining an applicability domain (AD), which ensures that predictions are made only for compounds structurally similar to those used in the training set. nih.gov

Table 2: Example Statistical Validation of QSAR Models for Quinoline-Based Compounds

QSAR Model TypeTargetR² (Goodness of Fit)r²test (Predictive Ability)Key DescriptorsReference
Multiple Linear RegressionM. tuberculosis0.83Not specifiedVan der Waals volume, electron density, electronegativity nih.gov
CoMFA (3D-QSAR)P. falciparumNot specified0.878Steric and electrostatic fields nih.gov
CoMSIA (3D-QSAR)P. falciparumNot specified0.876Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields nih.gov
2D-QSARP. falciparumNot specified0.8452D structural fragments nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of a ligand-protein complex over time. These simulations provide insights into the stability of the interaction, the flexibility of the protein and ligand, and the specific molecular motions that govern the binding event.

MD simulations have been effectively used to study the stability of quinoline derivatives within protein active sites. A study on a synthesized quinoline derivative (compound 5) complexed with the SARS-CoV-2 main protease (Mpro) demonstrated the value of this technique. nih.gov The simulations, run over a significant timescale, analyzed several parameters to confirm the stability of the complex. nih.govmdpi.com

Key analyses included:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand over time. A stable RMSD value indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To measure the flexibility of individual amino acid residues. This helps identify which parts of the protein are rigid and which are more mobile upon ligand binding.

Solvent Accessible Surface Area (SASA): To determine how much of the complex is exposed to the solvent. A decrease in SASA upon binding can indicate that the ligand has moved into a buried pocket. nih.gov

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. The simulations showed a large number of stable intermolecular hydrogen bonds between the quinoline derivative and residues like Glu166 and Gln189. nih.gov

These detailed analyses confirmed that the quinoline derivative forms a stable complex with the protease, comparable to a reference drug, validating its potential as an inhibitor. nih.gov

Monte Carlo Simulations for Adsorption Mechanisms

Monte Carlo (MC) simulations, particularly in the Grand Canonical ensemble (GCMC), are widely used in materials science to study the adsorption of molecules onto surfaces. This method is valuable for understanding how compounds like this compound might interact with porous materials, which is relevant for applications in catalysis, separation, and drug delivery.

GCMC simulations model the adsorption process by randomly attempting to insert, delete, or move molecules within a simulated porous structure (e.g., zeolites, activated carbons, or carbon nanotubes) at a fixed chemical potential, volume, and temperature. ucl.ac.uknih.gov This allows for the prediction of adsorption isotherms, which show the amount of substance adsorbed at different pressures. ucl.ac.uk

Studies on the adsorption of aromatic molecules like benzene (B151609) in silicalite, a type of zeolite, have used lattice models and MC simulations to explain experimental observations. ucl.ac.uk These simulations can reveal:

Adsorption Isotherms: Predicting the capacity of a material for a specific molecule.

Adsorption Energetics: Determining the strength of the interaction between the molecule and the surface.

Molecular Orientation: Identifying how molecules arrange themselves within the pores or on the surface to maximize favorable interactions. For example, simulations can distinguish between molecules lying parallel to a pore wall versus those standing perpendicular to it. ucl.ac.uk

By using GCMC simulations, researchers can screen different materials for their potential to adsorb specific quinoline-based compounds or to understand the fundamental mechanisms driving the separation of mixtures containing these molecules. nih.govresearchgate.net

Studies of Nonlinear Optical (NLO) Properties and First Hyperpolarizability

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and communications. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) architecture are particularly promising candidates for NLO materials. Quinoline moieties, being electron-withdrawing, can serve as effective acceptors in such systems. nih.gov

Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the NLO properties of new compounds. A key parameter is the first hyperpolarizability (β) , which quantifies the second-order NLO response of a molecule. A larger β value indicates a stronger NLO response. nih.gov

A theoretical study on disubstituted quinoline-carbazole compounds investigated how structural modifications impact NLO properties. The study revealed that:

The NLO response is strongly linked to the HOMO-LUMO energy gap (Egap) . Molecules with a smaller Egap typically exhibit larger β values because of more facile intramolecular charge transfer (ICT) from the donor to the acceptor. nih.gov

The choice of the donor, acceptor, and the π-conjugated bridge connecting them is critical for tuning these properties. For example, introducing stronger electron-withdrawing groups as terminal acceptors was shown to significantly reduce the Egap and enhance the first hyperpolarizability. nih.gov

Table 3: Calculated Energy Gaps and First Hyperpolarizability for Designed Quinoline-Based D-π-A Systems

CompoundDonorAcceptorEgap (eV)First Hyperpolarizability (β) (a.u.)
Q3 CarbazoleQuinoline3.777Not specified
Q3D1 CarbazoleQuinoline-EMA2.503Not specified
Q3D2 CarbazoleQuinoline-EMN2.157Not specified
Q3D3 CarbazoleQuinoline-BEA2.313Not specified
Data derived from a study on quinoline-carbazole systems, illustrating the effect of different acceptor moieties (EMA, EMN, BEA) on electronic properties. A smaller Egap generally correlates with a higher NLO response. nih.gov

These computational studies are crucial for the rational design of novel quinoline-based materials with tailored NLO properties, enabling the pre-screening of candidates before undertaking complex and costly synthesis.

Applications of Quinoline Carbonitriles in Chemical Sciences Mechanistic & Research Focus

Applications in Organic Synthesis as Versatile Intermediates

7-Methylquinoline-2-carbonitrile serves as a valuable heterocyclic building block for the synthesis of more complex molecules. sigmaaldrich.com Its utility stems from the reactivity of both the quinoline (B57606) ring and the appended nitrile and methyl functional groups, which can be selectively transformed to introduce new functionalities.

The true versatility of this compound lies in the rich chemistry of the nitrile group, which can be converted into a variety of other functional groups, paving the way for a diverse array of poly-substituted quinoline derivatives. researchgate.net The nitrile moiety is a highly valuable precursor in organic synthesis, capable of undergoing transformations such as hydrolysis, reduction, and addition of organometallic reagents. chemistrysteps.comfiveable.melibretexts.org

The acid- or base-catalyzed hydrolysis of the nitrile group in this compound yields 7-methylquinoline-2-carboxylic acid. chemistrysteps.compressbooks.pub This reaction typically proceeds through an amide intermediate. libretexts.org The resulting carboxylic acid can then participate in a wide range of subsequent reactions, such as esterification or amide bond formation.

Reduction of the nitrile group provides access to amine derivatives. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, (7-methylquinolin-2-yl)methanamine. fiveable.melibretexts.org This transformation involves the nucleophilic addition of two hydride equivalents to the carbon-nitrogen triple bond. libretexts.org

Furthermore, the electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles like Grignard reagents. chemistrysteps.comlibretexts.org This reaction leads to the formation of an imine intermediate, which upon aqueous workup, hydrolyzes to a ketone. For example, reacting this compound with a Grignard reagent (R-MgX) would produce a 2-acyl-7-methylquinoline derivative. chemistrysteps.com The quinoline ring itself can also be modified; for instance, it can be reduced to a tetrahydroquinoline system or undergo oxidation reactions under specific conditions. These transformations highlight the compound's role as a foundational molecule for generating libraries of substituted quinolines for further research. rsc.orgnih.gov

Reaction TypeReagentsResulting Functional Group at C2-positionProduct Class
HydrolysisH₃O⁺ or OH⁻, H₂O, heat-COOH (Carboxylic Acid)7-Methylquinoline-2-carboxylic acid
Reduction1) LiAlH₄ 2) H₂O-CH₂NH₂ (Primary Amine)(7-Methylquinolin-2-yl)methanamine
Grignard Reaction1) R-MgX 2) H₃O⁺-C(O)R (Ketone)2-Acyl-7-methylquinoline

Table 1: Key transformations of the nitrile group in this compound for the synthesis of poly-substituted quinoline derivatives. chemistrysteps.comfiveable.melibretexts.org

Beyond simple functional group interconversion, this compound is a strategic starting material for constructing more elaborate heterocyclic frameworks. The inherent reactivity of both the quinoline system and the nitrile group allows for its use in cycloaddition reactions to build fused-ring systems. researchgate.net

The nitrile group is known to participate as a dipolarophile in [3+2] cycloaddition reactions, which can lead to the formation of five-membered nitrogen-containing heterocycles, such as tetrazoles, attached to the quinoline core. researchgate.net Furthermore, the quinoline ring itself contains a latent diene subunit, making it a candidate for dearomative cycloaddition reactions. nih.gov Photochemical [4+2] dearomative cycloaddition reactions of quinolines with alkenes have been shown to be an effective method for converting flat aromatic systems into complex three-dimensional architectures. nih.gov Such strategies could potentially be applied to this compound to create novel polycyclic structures. The synthesis of pyrroloquinolines through cycloaddition reactions demonstrates the utility of the quinoline scaffold in building fused heterocyclic systems. researchgate.net

Exploration in Materials Science

Heterocyclic compounds are fundamental building blocks for the development of advanced materials with unique electronic, optical, and mechanical properties. acs.orgnih.gov The conjugated π-system of the quinoline ring, combined with the electronic influence of its substituents, makes derivatives like this compound attractive candidates for exploration in materials science.

The extended π-conjugation of the quinoline core is a key feature for its application in organic electronic and optical materials. The properties of these materials can be finely tuned by introducing various functional groups onto the heterocyclic scaffold. This compound offers two distinct points for modification: the electron-withdrawing nitrile group and the weakly electron-donating methyl group. These substituents influence the electron density and energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn govern its electronic and photophysical properties. rsc.org Further functionalization of this molecule could lead to the synthesis of novel conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The investigation of various quinoline derivatives for their optical properties and potential in applications like random lasers underscores the relevance of this molecular framework in materials science. mdpi.com

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for technologies like optical switching and frequency conversion. A common design strategy for NLO molecules involves creating a push-pull system with electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge. researchgate.netresearchgate.net

This compound possesses a basic D-π-A structure. The methyl group at the 7-position acts as a weak electron donor, while the cyano group at the 2-position is a strong electron acceptor, with the quinoline ring serving as the conjugated π-system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key requirement for second-order NLO activity. researchgate.net Research on other quinoline derivatives has shown that the NLO response can be significantly enhanced by strategic substitution to increase the ICT character. researchgate.netresearchgate.net Theoretical methods like Density Functional Theory (DFT) are often employed to calculate NLO properties and guide the design of new, more efficient NLOphores based on the quinoline scaffold. researchgate.netresearchgate.net

Design PrincipleRole in NLO ActivityRelevance to this compound
Push-Pull SystemCreates a molecular dipole and facilitates intramolecular charge transfer (ICT).The methyl (donor) and nitrile (acceptor) groups form a basic push-pull architecture.
π-Conjugated BridgeAllows for efficient charge transfer between the donor and acceptor groups.The bicyclic quinoline ring serves as the π-conjugated system.
Intramolecular Charge Transfer (ICT)A low HOMO-LUMO energy gap enhances the NLO response.The D-π-A structure promotes ICT, which could be enhanced with stronger donor groups.

Table 2: Key design principles for NLO materials and their application to the this compound structure. rsc.orgresearchgate.netresearchgate.net

The quinoline ring is a core component of various synthetic dyes. For instance, the commercial dye Disperse Yellow 54 is a quinoline derivative known for its emissive properties. researchgate.net The photophysical properties of quinoline derivatives, such as their absorption and fluorescence, can be readily tuned through chemical modification, making them ideal candidates for the development of novel fluorophores.

A notable study demonstrated that adding a dimethylamino group to the 7-position of a quinoline-based anticancer agent transformed it into a potent fluorescent dye (RM-581-Fluo). nih.gov This is particularly relevant to this compound, as it suggests that modification at the 7-position is a viable strategy for inducing fluorescence. The resulting fluorescent quinoline exhibited emission that was sensitive to pH, a property that can be harnessed for developing chemical sensors. nih.gov The fluorescence of such compounds could be designed to change in intensity or wavelength upon binding to a specific analyte, forming the basis of a selective sensing technology.

Roles in Catalysis Research

Quinoline derivatives, including this compound, are significant in the advancement of catalysis. Their structural features allow for their use in creating more intricate molecules that serve as catalysts.

As Ligands in Transition Metal-Catalyzed Reactions

While specific studies detailing this compound as a direct ligand in transition metal-catalyzed reactions are not extensively documented in the provided research, its importance is established as a foundational chemical structure. It serves as a key building block for the synthesis of more complex quinoline derivatives that are, in turn, utilized in the development of new catalysts . The synthesis of this compound itself can involve industrial processes that employ transition metal-catalyzed reactions, highlighting the compound's relationship with this area of catalysis . The quinoline scaffold is a known pharmacodynamic group, and its derivatives often exhibit valuable pharmacological properties researchgate.net.

Biological Activity Investigations (Focus on Mechanism and In Vitro Studies)

The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives being investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The focus of in vitro studies on compounds like this compound is to elucidate the specific molecular mechanisms by which they exert their effects.

Mechanisms of Antimicrobial Action (In Vitro Studies)

This compound has demonstrated potential as an antimicrobial agent, with research pointing towards its ability to interfere with critical bacterial life processes. The broader class of quinoline compounds is known to target essential bacterial enzymes, making them a subject of intense study for developing new antibiotics. researchgate.netnih.govmdpi.com

Inhibition of Bacterial DNA Gyrase

A primary mechanism of antimicrobial action for quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmedchemexpress.cn These enzymes are crucial for bacterial DNA replication, transcription, and repair.

This compound is understood to function by inhibiting DNA synthesis through the promotion of cleavage of bacterial DNA gyrase and type IV topoisomerase . This action traps the enzyme on the DNA, forming a stable complex that blocks the replication fork's progress. mdpi.commdpi.com This initial bacteriostatic effect can become bactericidal at higher concentrations as the stalled replication leads to chromosome fragmentation and rapid cell death. mdpi.commdpi.com DNA gyrase is typically the main target in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive bacteria. mdpi.com The unique structure of quinoline compounds allows them to bind to both the DNA and the gyrase enzyme, conferring this inhibitory effect. researchgate.netmdpi.comnih.gov

Table 1: Key Enzymatic Targets of Quinoline Derivatives

Enzyme Enzyme Type Primary Function Role in Bacteria Consequence of Inhibition
DNA Gyrase Topoisomerase II Introduces negative supercoils into DNA Essential for DNA replication and untangling chromosomes Inhibition leads to stalled replication forks and DNA damage. mdpi.commdpi.com
Topoisomerase IV Topoisomerase II Decatenation (separation) of daughter chromosomes after replication Crucial for cell division Inhibition prevents the separation of newly replicated chromosomes. mdpi.com
Impact on Bacterial Growth Pathways

The inhibition of DNA gyrase and topoisomerase IV sets off a cascade of events that disrupt fundamental bacterial growth pathways. The immediate consequence is the halting of DNA replication. mdpi.com This disruption further leads to the induction of oxidative damage within the bacterial cell and triggers programmed cell-death mechanisms. mdpi.com

Beyond this primary mechanism, research into the broader class of quinoline derivatives suggests other potential targets within bacterial growth pathways. Although not yet specified for this compound, related compounds have been found to interfere with other vital processes:

ATP Synthase Inhibition : Certain diarylquinoline derivatives act by inhibiting the proton pump of mycobacterial ATP synthase, which is essential for energy production in the cell. nih.govnih.gov

Peptide Deformylase (PDF) Inhibition : Newly synthesized quinoline derivatives are being investigated as inhibitors of the PDF enzyme, which is critical for bacterial protein maturation. researchgate.net

These findings suggest that the antimicrobial versatility of the quinoline scaffold may extend beyond topoisomerase inhibition, offering multiple avenues for disrupting bacterial growth.

Mechanistic Insights into Anticancer Activity (In Vitro Cell Line Studies)

The anticancer properties of quinoline carbonitriles, including this compound and its analogs, are a subject of intensive research. In vitro studies using various human cancer cell lines have begun to unravel the complex molecular mechanisms through which these compounds exert their cytotoxic and antiproliferative effects. These mechanisms are multifaceted, often involving the disruption of critical cellular processes required for tumor growth and survival.

Interference with Tubulin Polymerization

A significant mechanism by which certain quinoline derivatives exhibit anticancer activity is through the disruption of microtubule dynamics. Microtubules, which are essential components of the cytoskeleton, play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. nih.gov Their primary building blocks are α- and β-tubulin heterodimers. The inhibition of tubulin polymerization can lead to mitotic arrest and subsequent apoptosis in cancer cells, making it a key target for anticancer drug development. nih.govfrontiersin.org

Quinoline-based compounds have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site on β-tubulin. frontiersin.orgnih.govresearchgate.net For instance, a series of quinoline-2-carbonitrile-based hydroxamic acids were designed as dual inhibitors of tubulin polymerization and histone deacetylases. nih.gov These compounds demonstrated significant cytotoxicity against a panel of human cancer cell lines, inducing cell cycle arrest in the G2/M phase, which is a characteristic outcome of tubulin polymerization inhibition. nih.gov

Research on other quinoline derivatives has further substantiated this mechanism. Analogs of the natural tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) that incorporate a quinoline scaffold have shown potent antitumor activity. frontiersin.org These compounds effectively inhibit microtubule protein polymerization, leading to a collapse of the mitochondrial membrane potential and apoptosis. frontiersin.org Docking studies have confirmed that these quinoline derivatives can bind to the colchicine site of β-tubulin. nih.govnih.gov The antiproliferative effects of these compounds are often associated with a reversible mitotic arrest due to defects in chromosome alignment.

While direct studies on this compound's effect on tubulin polymerization are not extensively documented, the established activity of structurally related quinoline-2-carbonitrile (B74147) compounds suggests that this is a probable and important mechanism contributing to its anticancer potential. nih.gov

Table 1: Activity of Select Quinoline Derivatives on Tubulin Polymerization

Compound/ClassKey FindingsReference
Quinoline-2-carbonitrile-based hydroxamic acidsDual inhibitors of tubulin polymerization and HDACs; induce G2/M cell cycle arrest. nih.gov
CA-4 analogs with quinoline scaffoldPotent inhibitors of tubulin polymerization; induce apoptosis via mitochondrial pathway. frontiersin.org
7-Aryl-pyrroloquinolinonesTarget the colchicine binding site of β-tubulin; induce apoptosis and ROS production. nih.gov
Pyridin-2-one derivative with quinoline motifInduces cell cycle arrest at G2/M phase; inhibits tubulin polymerization. nih.gov
Induction of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer biology. At moderate levels, they can promote tumor progression; however, at excessive levels, they can induce cellular damage and trigger cell death through apoptosis, necroptosis, or ferroptosis. biorxiv.org Many anticancer agents exert their effects by increasing intracellular ROS levels, leading to oxidative stress that cancer cells cannot overcome.

Several quinoline derivatives have been shown to induce the generation of ROS in cancer cells, contributing to their anticancer activity. For example, the novel synthetic quinoline derivative DFIQ has been found to disrupt the reduction of ROS, leading to an accumulation of superoxide (B77818) radicals and subsequent apoptosis in non-small cell lung cancer (NSCLC) cells. mdpi.comnih.gov This ROS accumulation is also linked to the induction of autophagy and mitochondrial damage. mdpi.comnih.gov

The generation of ROS by quinoline compounds can also be associated with their interaction with other cellular targets. For instance, 7-aryl-pyrroloquinolinones, which inhibit tubulin polymerization, also lead to the production of ROS, indicating a link between cytoskeletal disruption and oxidative stress. nih.gov The resulting increase in ROS contributes to the dissipation of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

The pro-oxidant properties of some quinoline derivatives can also lead to lipid peroxidation, further contributing to cellular damage. In some cases, the neurotoxic effects of certain quinoline compounds have been linked to their ability to form complexes with metal ions like Fe(II), which can catalyze the formation of highly reactive hydroxyl radicals. wikipedia.org While the specific ability of this compound to induce ROS has not been detailed, the activities of other quinoline derivatives suggest this is a plausible mechanism of its anticancer action. mdpi.comnih.gov

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. A hallmark of cancer is the dysregulation of this cycle, leading to uncontrolled cell division. Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M, which can prevent cancer cells from replicating and can trigger apoptosis.

Quinoline derivatives have been widely reported to induce cell cycle arrest in various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.govmdpi.commdpi.com A common finding is the arrest of cells in the G2/M phase, which is consistent with the disruption of microtubule function by tubulin-targeting agents. frontiersin.orgresearchgate.net For example, treatment of cancer cells with quinoline-2-carbonitrile-based hydroxamic acids resulted in a significant accumulation of cells in the G2/M phase. nih.gov Similarly, a novel quinoline derivative, compound 4c, was shown to dramatically increase the cell population in the G2 and M phases of the cell cycle in breast cancer cells. nih.govresearchgate.netrsc.org

The arrest in the G2/M phase is often associated with changes in the expression levels of key regulatory proteins. For instance, some compounds have been shown to modulate the levels of Cyclin B1 and Cdc2, which are crucial for the G2 to M phase transition. researchgate.netnih.govmdpi.com

While G2/M arrest is a frequent observation, some quinoline derivatives can also induce arrest at other phases of the cell cycle. For example, certain quinoline derivatives have been found to prompt S phase arrest in A549 lung cancer cells. nih.gov The specific phase of cell cycle arrest can depend on the chemical structure of the quinoline derivative, the cancer cell type, and the concentration of the compound used. The ability of this compound to induce cell cycle arrest is a highly probable component of its anticancer mechanism, given the extensive evidence from related compounds.

Table 2: Cell Cycle Arrest Induced by Quinoline Derivatives in Cancer Cells

Quinoline Derivative ClassCancer Cell LinePhase of ArrestReference
Quinoline-2-carbonitrile-based hydroxamic acidsHT29 (Colon)G2/M nih.gov
Quinoline derivative 4cMDA-MB-231 (Breast)G2/M nih.govresearchgate.netrsc.org
Quinoline derivatives 6d and 8bA549 (Lung)S Phase nih.gov
Benzophenone thiosemicarbazoneHL60, U937, KG1a, Jurkat (Leukemia)G2/M nih.gov
Chalcone derivative 1CA2780 (Ovarian)G2/M mdpi.com
Enzyme Inhibition (e.g., HDAC, PI3K)

The inhibition of key enzymes involved in cancer cell signaling and survival is another critical mechanism of action for many anticancer drugs. Histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks) are two important classes of enzymes that are often dysregulated in cancer.

HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. nih.govnyu.edu HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis. Several quinoline-based compounds have been developed as potent HDAC inhibitors. nih.govnyu.edunih.govtandfonline.com For example, a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides have shown potent HDAC inhibitory activity, with some compounds exhibiting a preference for class I HDACs. nih.govnyu.edu Furthermore, quinoline-2-carbonitrile-based hydroxamic acids have been designed as dual inhibitors of both tubulin polymerization and HDACs, highlighting a multi-targeted approach to cancer therapy. nih.gov

PI3K Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in many types of cancer. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com The quinoline scaffold has been recognized as a valuable template for the development of PI3K inhibitors. nih.govnih.govfrontiersin.org Numerous quinoline derivatives have been synthesized and shown to be potent inhibitors of PI3Kα and other class I PI3K isoforms, as well as dual inhibitors of PI3K and mTOR. nih.govnih.govfrontiersin.orgfrontiersin.org These inhibitors have demonstrated significant antiproliferative activity in various cancer cell lines. nih.govfrontiersin.org

Table 3: Quinoline Derivatives as Enzyme Inhibitors

Enzyme TargetClass of Quinoline DerivativeKey FindingsReference
HDACQuinoline-based N-hydroxycinnamamidesPotent inhibitors, with some showing selectivity for class I HDACs. nih.govnyu.edu
HDACQuinoline-2-carboxamide derivativesPotent HDAC inhibitors with low toxicity against normal cells. nih.gov
PI3K/mTOR4-Acrylamido-quinoline derivativesPotent dual inhibitors with sub-nanomolar to low nanomolar IC50 values against PI3Kα. nih.govfrontiersin.org
PI3K/mTORImidazo[4,5-c]quinoline derivativesHighly selective and potent inhibitors with oral bioavailability. nih.gov
DNA Intercalation and Topoisomerase Inhibition

Direct interaction with DNA and the inhibition of enzymes that regulate DNA topology are classic mechanisms of anticancer drug action. DNA intercalators are typically planar molecules that can insert themselves between the base pairs of the DNA double helix, leading to conformational changes, DNA damage, and the inhibition of replication and transcription. researchgate.netnih.gov Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes. researchgate.netnih.gov Topoisomerase inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to double-strand breaks, or as catalytic inhibitors, which prevent the enzyme from binding to DNA. researchgate.netnih.gov

The planar structure of the quinoline ring makes it an ideal candidate for DNA intercalation. researchgate.netnih.gov Indeed, several quinoline derivatives have been shown to bind to DNA, often through the minor groove, causing destabilization of the DNA structure. researchgate.netresearchgate.net Some quinoline-based compounds have been found to elicit a DNA damage response in cancer cells. biorxiv.orgnih.govbiorxiv.org

Furthermore, quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govresearchgate.netnih.govnih.govmdpi.com For instance, amsacrine (B1665488) and camptothecin (B557342) are well-known quinoline-containing drugs that act as topoisomerase inhibitors. nih.gov More recently, novel quinoline derivatives have been designed that act as topoisomerase I poisons by trapping the Top1-DNA cleavage complex. researchgate.net Other studies have reported on quinoline derivatives that inhibit bacterial DNA gyrase and topoisomerase IV, which are bacterial homologs of eukaryotic topoisomerase II. nih.gov A recent study also described quinoline-hydroxamic acid hybrids as dual inhibitors of topoisomerases and HDACs. digitellinc.com

The potential for this compound to act as a DNA intercalator and/or a topoisomerase inhibitor is supported by the extensive literature on the activities of other quinoline compounds.

Enzyme Inhibition Studies (Non-Clinical)

Beyond the direct anticancer mechanisms studied in cancer cell lines, non-clinical enzyme inhibition studies provide a broader understanding of the potential biological activities of quinoline carbonitriles. These studies often screen compounds against a panel of enzymes to identify potential targets and off-target effects.

Quinoline-based compounds have been shown to inhibit a wide range of enzymes. biorxiv.orgnih.govbiorxiv.org For example, a study characterizing fifteen quinoline-based analogs found that they could inhibit not only DNA methyltransferases but also other enzymes that act on DNA, such as polymerases and base excision repair glycosylases. biorxiv.orgnih.govbiorxiv.org Some of these compounds were also found to inhibit HIV reverse transcriptase. biorxiv.org

In the context of other diseases, quinoline derivatives have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butylcholinesterase), which are relevant to Alzheimer's disease. researchgate.net These studies often reveal insights into the structure-activity relationships that govern enzyme inhibition, such as the optimal length of linkers between different pharmacophoric groups. researchgate.net

Glycoside Hydrolase Inhibition (e.g., α-amylase, α-glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com Quinoline derivatives have emerged as potent inhibitors of these enzymes.

α-Glucosidase Inhibition: Research has demonstrated that various quinoline hybrids are effective inhibitors of α-glucosidase. nih.govresearchgate.net For instance, a series of quinoline-linked benzothiazole (B30560) hybrids showed remarkable α-glucosidase inhibitory activity, with some compounds exhibiting IC₅₀ values significantly lower than the standard drug, acarbose. nih.govresearchgate.net Kinetic studies of the most active of these hybrids revealed a non-competitive mode of inhibition, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.govresearchgate.net This interaction leads to conformational changes in the enzyme, thereby reducing its catalytic efficiency. mdpi.com Similarly, quinoline–1,3,4-oxadiazole conjugates have been identified as potent, non-competitive α-glucosidase inhibitors. nih.gov Molecular docking studies support these findings, indicating that these compounds fit into binding sites distinct from the catalytic center. researchgate.netnih.gov

α-Amylase Inhibition: The quinoline framework also shows inhibitory activity against α-amylase, another key enzyme in carbohydrate digestion. nih.gov Studies on 7-quinolinyl-bearing triazole analogs revealed a range of inhibitory activities against α-amylase, with IC₅₀ values indicating potent inhibition for some derivatives. nih.gov The structure-activity relationship (SAR) studies highlighted that the nature and position of substituents on the quinoline and associated rings play a crucial role in the inhibitory potency. nih.gov For example, the presence of electron-withdrawing groups like fluorine often enhances the inhibitory effect against the α-amylase enzyme. nih.gov

Table 1: Inhibitory Activity of Representative Quinoline Derivatives against Glycoside Hydrolases

Compound ClassTarget EnzymeIC₅₀ Range (µM)Standard (Acarbose) IC₅₀ (µM)Kinetic Profile
Quinoline-linked Benzothiazole Hybrids nih.govresearchgate.netα-Glucosidase38.2 - 79.9750.0 ± 2.0Non-competitive
7-Quinolinyl-bearing Triazole Analogs nih.govα-Amylase0.80 - 40.2010.30 ± 0.20-
7-Quinolinyl-bearing Triazole Analogs nih.govα-Glucosidase1.20 - 43.309.80 ± 0.20-
Quinoline-Oxadiazole Schiff Base Derivatives researchgate.netα-Glucosidase2.60 - 102.1238.25 ± 0.12Competitive
Quinoline–1,3,4-oxadiazole Conjugates nih.govα-Glucosidase15.85 - 63.59-Non-competitive
Other Relevant Enzyme Targets

The biological activity of quinoline carbonitriles extends beyond glycoside hydrolases to other critical enzyme systems.

DNA Gyrase and Topoisomerase IV: this compound has been investigated for its antimicrobial properties, with a proposed mechanism involving the inhibition of bacterial DNA synthesis. It is believed to interfere with essential bacterial enzymes like DNA gyrase and topoisomerase IV, promoting DNA cleavage and leading to rapid cell death. nih.gov DNA gyrase, which introduces negative supercoils into DNA, is a well-established target for synthetic quinoline-based antibacterial drugs. nih.gov

DNA Methyltransferases (DNMTs): Recent studies have characterized quinoline-based analogs as inhibitors of DNA methyltransferases, such as human DNMT1. nih.gov These compounds can intercalate into DNA, causing a conformational change that moves the enzyme's catalytic domain away from its target, thereby inhibiting methylation. nih.gov This mode of action represents a non-nucleoside-based approach to DNA hypomethylation. nih.gov

Protein Kinase C (PKC): A novel thiopyrano[2,3-c]quinoline derivative, MT477, was identified as a potent inhibitor of protein kinase C (PKC) isoforms. nih.govumn.edu This inhibition is a key part of its mechanism of action against cancer cell lines. nih.gov

Antiplasmodial Activity: Mechanistic Investigations (In Vitro)

Quinoline-based structures are foundational to many antimalarial drugs, and research continues to explore new derivatives for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Hybrids combining the quinoline moiety with pyrimidine-5-carbonitrile have been synthesized and tested for their in vitro antiplasmodial activity. nih.gov One such hybrid displayed potent activity against a chloroquine-resistant (Dd2) strain of P. falciparum, with an IC₅₀ value of 56 nM. nih.gov The proposed mechanism for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. nih.gov

Antitubercular Activity: In Vitro Studies and Molecular Interactions

Tuberculosis remains a major global health threat, and the quinoline core is a key pharmacophore in the development of new antitubercular agents. nih.govresearchgate.net this compound itself has been noted for its potential against Mycobacterium tuberculosis. The mechanism is thought to involve the inhibition of DNA gyrase, an enzyme vital for mycobacterial replication.

Numerous studies have synthesized and evaluated series of quinoline derivatives for their in vitro activity against the M. tuberculosis H37Rv strain. nih.govnih.gov Some compounds have shown significant activity, with Minimum Inhibitory Concentration (MIC) values comparable to first-line drugs like ethambutol. nih.gov

In silico molecular docking studies have been employed to understand the molecular interactions between quinoline derivatives and potential mycobacterial targets. researchgate.netnih.govmdpi.com These studies have identified favorable interactions with enzymes crucial for the pathogen's survival, including:

DNA GyrB ATPase: Part of the DNA gyrase enzyme complex. researchgate.netmdpi.com

CYP121: A cytochrome P450 enzyme essential for the viability of M. tuberculosis. researchgate.netmdpi.com

Malate Synthase: An enzyme in the glyoxylate (B1226380) cycle, which is critical for the persistence of the bacteria in host tissues. researchgate.netmdpi.com These computational models reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of these compounds. researchgate.net

Table 2: In Vitro Antitubercular Activity of Representative Quinoline Derivatives

Compound SeriesStrainMIC (µg/mL)Reference Drug (MIC, µg/mL)
Quinoline Derivatives (5e, 5f) nih.govM. tuberculosis H37Rv6.25, 3.12Ethambutol (3.12)
7-Chloro-4-quinolinylhydrazones (3f, 3i, 3o) researchgate.netM. tuberculosis H37Rv2.5Rifampicin (2.0), Ethambutol (3.12)
Substituted Indolizine (4) nih.govM. tuberculosis H37Rv4-
Substituted Indolizine (4) nih.govMDR Strain32-

Antioxidant Mechanisms and Radical Scavenging Activity

Quinoline derivatives have been shown to possess significant antioxidant and radical scavenging properties. researchgate.netresearchgate.net The mechanism of action is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a measurable color change. nih.govmdpi.com

The antioxidant capacity is influenced by the compound's structure. For example, a derivative, 2-chloro-3-carbaldehyde-7-methylquinoline, was found to be a potent scavenger of hydroxyl radicals, likely due to the presence of the free aldehyde group. researchgate.net The ability of the quinoline structure to stabilize the resulting radical via electron delocalization is key to its antioxidant function. researchgate.net Studies on various quinoline derivatives have reported significant DPPH radical scavenging activity, with some compounds showing over 85% scavenging. researchgate.net

Modulation of Protein-Protein Interactions and Cellular Signaling Pathways (In Vitro)

The modulation of protein-protein interactions (PPIs) and cellular signaling pathways is a critical area of drug discovery, targeting the complex networks that control cell function and proliferation. ajwilsonresearch.comnih.govnih.gov Quinoline-based compounds have been shown to interfere with these pathways, particularly in the context of cancer research.

A notable example is the thiopyrano[2,3-c]quinoline derivative MT477, which was found to suppress cellular signaling by targeting the Ras molecular pathway. nih.govumn.edu MT477 interferes with the phosphorylation of Ras and ERK1/2, key components of a major signaling cascade that promotes cell growth. nih.gov Furthermore, the compound inhibits Protein Kinase C (PKC) activity, another crucial node in cellular signaling. nih.govumn.edu This dual mechanism of interfering with both the Ras pathway and PKC activity leads to the induction of apoptosis in cancer cells, highlighting the potential of quinoline derivatives to modulate complex cellular processes. nih.gov

Corrosion Inhibition Studies: Mechanistic Adsorption on Metal Surfaces

Quinoline derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.gov The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film. nih.govresearchgate.net

This adsorption process blocks the active sites on the metal, impeding both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors. nih.govresearchgate.net The increasing charge transfer resistance with higher inhibitor concentration confirms the formation of an inhibitive barrier at the metal/acid interface. nih.gov

The mechanism of adsorption is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.net Computational studies using Density Functional Theory (DFT) and Monte Carlo simulations further elucidate this mechanism. nih.gov These studies indicate that the interaction involves charge transfer (donor-acceptor interactions) between the inhibitor molecule and the metal surface. nih.gov The heteroatoms (nitrogen in the quinoline ring) and π-electrons of the aromatic system are key contributors to the adsorption process.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of quinoline (B57606) derivatives like 7-Methylquinoline-2-carbonitrile, this involves the development of methods that are not only efficient but also environmentally benign. ijpsjournal.comresearchgate.net Key areas of focus include the use of renewable starting materials, reduction of waste, and the use of energy-efficient reaction conditions. ijpsjournal.comacs.org Researchers are exploring various strategies, including the use of nanocatalysts and green solvents like water and ethanol, to create more atom-economical pathways for quinoline synthesis. acs.orgrsc.org

Continuous flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, including quinolines. rsc.org This technology offers several advantages over traditional batch processing, such as enhanced safety, better process control, improved scalability, and often higher yields. The use of flow reactors allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to cleaner reactions with fewer byproducts.

While specific flow chemistry routes for this compound are not yet widely reported, the successful application of this technology to the synthesis of other quinoline derivatives suggests its high potential. rsc.org Future research will likely focus on adapting existing quinoline syntheses to flow conditions or developing novel flow-specific synthetic pathways to produce this compound in a more efficient and sustainable manner.

Visible-light photocatalysis has gained significant attention as a green and sustainable method for organic synthesis. rsc.orgorganic-chemistry.org This approach utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. The application of photocatalysis to the synthesis of quinoline derivatives is an active area of research. For example, photocatalytic methods have been successfully employed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides in a highly atom-economical manner. rsc.org

The development of photocatalytic routes to this compound could offer a greener alternative to traditional synthetic methods. Future research in this area may involve the design of novel photocatalysts that can efficiently facilitate the key bond-forming reactions required for the construction of the this compound scaffold.

Exploration of Novel Derivatization Chemistries

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially enhanced properties. The exploration of novel derivatization chemistries is crucial for expanding the chemical space around this core structure and for developing new compounds with tailored biological activities or material properties.

Key reactive sites for derivatization include the quinoline ring, the methyl group, and the carbonitrile group. For instance, the carbonitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine, opening up a wide range of further functionalization possibilities. mdpi.com The methyl group can potentially be functionalized through radical reactions or by conversion to other functional groups. The quinoline ring itself is amenable to various electrophilic and nucleophilic substitution reactions. ijresm.com

Future research will likely focus on developing selective and efficient methods for the derivatization of this compound at each of these positions. This will enable the systematic exploration of structure-activity relationships and the optimization of this scaffold for specific applications.

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. rsc.orgnih.gov DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental efforts and accelerating the discovery of new compounds. nih.govarabjchem.org

For this compound and its derivatives, computational modeling can be used to:

Predict the most likely sites for chemical reactions, aiding in the design of synthetic and derivatization strategies. arabjchem.org

Calculate key electronic properties such as HOMO-LUMO energy gaps, which are important for understanding the potential of these compounds in electronic applications. researchgate.net

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds. arabjchem.org

Investigate the interactions of these molecules with biological targets, providing insights into their potential mechanisms of action.

Recent studies on other quinoline derivatives have demonstrated the power of DFT in understanding their properties and reactivity. rsc.orgnih.govmdpi.com The application of these advanced computational methods to this compound will undoubtedly play a crucial role in its future development.

Table 1: Predicted Electronic Properties of Quinoline Derivatives from Computational Studies

Compound/SystemComputational MethodKey Predicted PropertiesReference
Benzo[g]pyrimido[4,5-b]quinoline derivativesDFT, B3LYP/6-31G(d,p)Ground state energy, thermodynamic features mdpi.com
2-(4-aminophenyl) QuinolineRHF, DFT (B3LYP, B3PW91), 6-31+G**Polarizability, anisotropy, first molecular hyperpolarizabilities researchgate.net
Substituted quinoline derivativesDFTElectronegativity, hardness, electrophilicity index rsc.org
Methylmercury-amino acid complexesDFTStructural properties, characteristic stretching frequencies psu.edu

This table is interactive. Click on the headers to sort the data.

Targeted Mechanism-of-Action Elucidation in Biological Systems

While the broad biological activities of quinoline derivatives are well-documented, the specific molecular targets and mechanisms of action of many of these compounds, including this compound, are not fully understood. ijresm.comnih.govnih.gov A key area of future research will be the detailed elucidation of how this compound and its derivatives exert their biological effects at the molecular level.

Recent research on quinoline-2-carbonitrile-based hydroxamic acids has revealed a dual mechanism of action, involving the inhibition of both tubulin polymerization and histone deacetylases (HDACs). ebi.ac.uk These findings are significant as they suggest that the quinoline-2-carbonitrile (B74147) scaffold can be a valuable starting point for the design of multi-target anticancer agents.

Future investigations will likely employ a combination of biochemical assays, cell-based studies, and advanced "omics" technologies (e.g., proteomics, transcriptomics) to identify the specific cellular pathways and protein targets that are modulated by this compound and its derivatives. A deeper understanding of the mechanism of action will be crucial for the rational design of more potent and selective therapeutic agents.

Integration into Multi-Functional Materials and Devices

The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for the development of advanced materials and devices. sigmaaldrich.com Quinoline derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The presence of the electron-withdrawing carbonitrile group in this compound could further enhance its electronic properties, making it a candidate for use in such applications.

Future research in this area will focus on:

Synthesizing and characterizing novel polymers and small molecules incorporating the this compound unit.

Evaluating the performance of these new materials in electronic devices such as OLEDs and organic field-effect transistors (OFETs).

Exploring the potential of these compounds as fluorescent probes for sensing applications.

The integration of this compound into multi-functional materials and devices represents a promising avenue for future research, with the potential to lead to new technologies with a wide range of applications.

Challenges and Opportunities in Quinoline Carbonitrile Research

The study of quinoline carbonitriles, including this compound, is a dynamic and evolving field. Researchers face several challenges in harnessing the full potential of these compounds, which in turn create significant opportunities for innovation and discovery in chemistry, medicine, and materials science.

Challenges

A primary challenge in quinoline carbonitrile research lies in synthetic chemistry . The synthesis of specifically substituted quinoline derivatives can be complex. brieflands.com For instance, classical methods like the Skraup reaction can produce a mixture of isomers (e.g., 5- and 7-substituted quinolines) that are difficult to separate, complicating the isolation of a pure target compound. brieflands.com Achieving regioselectivity—the ability to add functional groups to a specific position on the quinoline core—remains a significant hurdle for chemists. organic-chemistry.org

In the context of medicinal chemistry, a major obstacle is the potential for drug resistance . Pathogens and cancer cells can develop resistance to quinoline-based drugs, a well-documented issue with the quinolone class of antibiotics. nih.govwikipedia.org Any new therapeutic agents developed from the quinoline carbonitrile scaffold must be designed to evade existing and potential resistance mechanisms.

Furthermore, a complete understanding of the mechanism of action for many quinoline carbonitriles is still lacking. While a compound may exhibit promising biological activity, pinpointing its precise molecular targets and the pathways it modulates is a complex and resource-intensive task. researchgate.net Finally, ensuring the selective toxicity of these compounds is a critical challenge. For therapeutic applications, a derivative must be potent against its target (e.g., a cancer cell or a bacterium) while exhibiting minimal toxicity towards healthy host cells. nih.govwikipedia.org

Opportunities

Despite the challenges, the field of quinoline carbonitrile research is rich with opportunities. The quinoline ring is considered a "privileged structure" in medicinal chemistry due to its recurring presence in bioactive compounds. nih.gov The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or serve as a synthetic precursor to other functionalities, opening vast possibilities for developing novel therapeutics. There are significant opportunities to design new anticancer, antiviral, antimicrobial, and anti-inflammatory agents . nih.govnih.gov

The pressing global issue of antimicrobial resistance presents a major opportunity for quinoline carbonitriles. There is a critical need for new antibiotics that can overcome the resistance mechanisms developed by bacteria against existing drugs. nih.gov Designing novel quinoline carbonitriles that inhibit essential bacterial enzymes, such as DNA gyrase, in a way that circumvents known resistance mutations is a promising avenue of research. researchgate.net

Beyond medicine, there are growing opportunities in materials science . The electronic properties and extended π-systems of certain quinoline carbonitrile derivatives make them attractive candidates for the development of new organic materials for use in electronics and photonics.

The synthetic challenges themselves create opportunities for innovation in organic chemistry . There is a high demand for the development of new, efficient, and highly selective catalytic methods to synthesize diverse libraries of quinoline carbonitriles. organic-chemistry.org Such advancements would accelerate the discovery of new lead compounds for both medicinal and material applications. These well-defined compounds can also be used as chemical probes to investigate fundamental biological processes. researchgate.net

Q & A

Q. What are the common synthetic routes for 7-Methylquinoline-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis of quinoline carbonitriles typically involves cyclization reactions or functional group transformations. For example, 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is synthesized via multi-step processes involving precursors like substituted anilines and acrylonitriles, with controlled temperatures (80–120°C) and catalysts (e.g., Lewis acids) to stabilize intermediates . For this compound, analogous methods may apply, with methyl group introduction via Friedel-Crafts alkylation or nucleophilic substitution. Optimization includes monitoring reaction progress with TLC or HPLC and adjusting solvent polarity (e.g., DMF for polar intermediates) .

Q. How can researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to confirm methyl and nitrile group positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C12_{12}H10_{10}N2_2).
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive structural confirmation (e.g., as demonstrated for polymorphs of related quinolinecarbonitriles) .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 96–99°C for 2-Methyl-6-quinolinecarbaldehyde) .

Q. What are the stability considerations for storing this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the nitrile group. Stability tests for similar compounds show degradation <5% over 12 months under these conditions. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

SAR studies on quinoline derivatives reveal that:

  • Methyl groups enhance lipophilicity, improving blood-brain barrier penetration (e.g., 2-arylethenylquinoline derivatives in Alzheimer’s research) .
  • Nitrile groups act as hydrogen bond acceptors, influencing enzyme inhibition (e.g., anticancer activity in 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile) .
  • Substitution patterns on the quinoline ring modulate selectivity. For example, 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride shows unique antimicrobial properties due to chloro and ethyl substituents .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data for quinolinecarbonitriles?

Conflicting data (e.g., 1H^1H NMR shifts due to solvent effects) can be addressed by:

  • 2D NMR (COSY, NOESY) : To assign overlapping proton signals.
  • DFT Calculations : Predict electronic environments and compare with experimental data (e.g., as used for chromene-carbonitrile derivatives) .
  • Variable Temperature NMR : To detect dynamic effects in solution .

Q. How can researchers optimize crystallization conditions to isolate stable polymorphs of this compound?

Polymorph screening involves:

  • Solvent Mixtures : Test binary systems (e.g., isopropyl alcohol/water for Form II of a related quinolinecarbonitrile) .
  • Temperature Gradients : Slow cooling (0.5°C/min) to favor thermodynamically stable forms.
  • Seeding : Introduce pre-characterized crystals to control nucleation.

Q. Table 1: Example Crystallization Conditions

Solvent SystemTemperature (°C)Polymorph FormYield (%)
IPA/Water (2:1)Reflux → RTForm II85
Acetonitrile4°CForm I72

Methodological Considerations

Q. How should researchers design experiments to address low yields in the synthesis of this compound?

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) systematically.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and optimize reaction time.
  • Byproduct Analysis : LC-MS to identify side products (e.g., dimerization or oxidation derivatives) .

Q. What strategies mitigate data reproducibility issues in biological assays involving quinolinecarbonitriles?

  • Strict Controls : Use reference compounds (e.g., 7-Chloroquinoline) to validate assay conditions .
  • Triplicate Experiments : Report mean ± SD for IC50_{50} values.
  • Collaborative Validation : Share protocols via platforms like PubChem to cross-verify results .

Retrosynthesis Analysis

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7-Methylquinoline-2-carbonitrile
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7-Methylquinoline-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.